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  • Product: Benzyl ((4-fluoropiperidin-4-yl)methyl)carbamate
  • CAS: 1262408-52-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Benzyl ((4-fluoropiperidin-4-yl)methyl)carbamate

This technical guide provides a comprehensive overview of the basic properties of Benzyl ((4-fluoropiperidin-4-yl)methyl)carbamate, a fluorinated piperidine derivative of interest to researchers, scientists, and professi...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the basic properties of Benzyl ((4-fluoropiperidin-4-yl)methyl)carbamate, a fluorinated piperidine derivative of interest to researchers, scientists, and professionals in the field of drug development. This document delves into its chemical identity, physicochemical characteristics, a plausible synthetic route with detailed protocols, and its potential applications in medicinal chemistry.

Introduction

Benzyl ((4-fluoropiperidin-4-yl)methyl)carbamate is a synthetic organic compound featuring a piperidine ring fluorinated at the 4-position, with a benzyl carbamate-protected aminomethyl substituent also at the 4-position. The incorporation of a fluorine atom into piperidine rings is a common strategy in medicinal chemistry to modulate the basicity (pKa) of the piperidine nitrogen, which can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties, such as target binding, membrane permeability, and metabolic stability. The benzyl carbamate (Cbz) group is a widely used protecting group for amines, known for its stability and selective removal under specific conditions. This guide will explore the fundamental properties of this compound, providing a valuable resource for its synthesis and potential applications.

Chemical Identity and Physicochemical Properties

The basic properties of Benzyl ((4-fluoropiperidin-4-yl)methyl)carbamate are summarized below. It is important to note that while some data is available for its hydrochloride salt, specific experimental data for the free base is limited.

PropertyValueSource
IUPAC Name benzyl N-[(4-fluoropiperidin-4-yl)methyl]carbamatePubChem[1]
Synonyms N-Cbz-1-(4-fluoro-4-piperidyl)methanaminePubChem[1]
CAS Number 1391732-73-2 (HCl salt)CymitQuimica[2]
Molecular Formula C₁₄H₁₉FN₂O₂PubChem[1]
Molecular Weight 266.31 g/mol PubChem[1]
Appearance White to off-white solid (predicted)---
Melting Point Not available---
Boiling Point Not available---
Solubility Soluble in common organic solvents (e.g., DCM, ethyl acetate)Bouling Chemical Co., Limited[3]
pKa (predicted) The basicity of the piperidine nitrogen is expected to be influenced by the fluorine atom. The pKa of the parent 4-fluoropiperidine is reported as 9.4.[4] The electron-withdrawing effect of the fluorine atom is known to modulate the pKa of the piperidine nitrogen, which can be advantageous in drug design.[5]ChEMBL[4]

Hydrochloride Salt:

PropertyValueSource
IUPAC Name benzyl N-[(4-fluoropiperidin-4-yl)methyl]carbamate;hydrochloridePubChem[1]
CAS Number 1391732-73-2CymitQuimica[2]
Molecular Formula C₁₄H₂₀ClFN₂O₂PubChem[1]
Molecular Weight 302.77 g/mol PubChem[1]

Synthesis and Characterization

A plausible and efficient synthetic route for Benzyl ((4-fluoropiperidin-4-yl)methyl)carbamate can be designed based on established methodologies for the synthesis of fluorinated piperidines and the use of the benzyl carbamate protecting group. The key precursor is 4-aminomethyl-4-fluoropiperidine, which can be synthesized from N-Boc-4-methylenepiperidine.

Synthetic Workflow

The overall synthetic strategy involves a multi-step process, beginning with the introduction of the fluorine atom and an azide group, followed by reduction of the azide to a primary amine, and finally, protection of the amine with a benzyl carbamate group.

SynthesisWorkflow Start N-Boc-4-methylenepiperidine Step1 Bromofluorination (Et3N·3HF, NBS) Start->Step1 Intermediate1 tert-butyl 4-(bromomethyl)-4-fluoropiperidine-1-carboxylate Step1->Intermediate1 Step2 Azide Substitution (NaN3, DMF) Intermediate1->Step2 Intermediate2 tert-butyl 4-(azidomethyl)-4-fluoropiperidine-1-carboxylate Step2->Intermediate2 Step3 Reduction (H2, Pd/C) Intermediate2->Step3 Intermediate3 tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate Step3->Intermediate3 Step4 Boc Deprotection (HCl) Intermediate3->Step4 Intermediate4 4-(aminomethyl)-4-fluoropiperidine Step4->Intermediate4 Step5 N-Protection (Benzyl Chloroformate, Base) Intermediate4->Step5 End Benzyl ((4-fluoropiperidin-4-yl)methyl)carbamate Step5->End

Caption: Proposed synthetic workflow for Benzyl ((4-fluoropiperidin-4-yl)methyl)carbamate.

Detailed Experimental Protocols

The following protocols are adapted from a known synthesis of 4-aminomethyl-4-fluoropiperidines and standard procedures for amine protection.[6][7]

Step 1: Synthesis of tert-butyl 4-(bromomethyl)-4-fluoropiperidine-1-carboxylate

  • In a fume hood, to a solution of N-Boc-4-methylenepiperidine in a suitable solvent such as dichloromethane, add triethylamine trihydrofluoride (Et₃N·3HF) at 0 °C.

  • Slowly add N-bromosuccinimide (NBS) portion-wise while maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the starting material is consumed (monitored by TLC or LC-MS).

  • Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product, which can be purified by column chromatography.

Step 2: Synthesis of tert-butyl 4-(azidomethyl)-4-fluoropiperidine-1-carboxylate

  • Dissolve the crude tert-butyl 4-(bromomethyl)-4-fluoropiperidine-1-carboxylate in dimethylformamide (DMF).

  • Add sodium azide (NaN₃) and heat the mixture to a suitable temperature (e.g., 60-80 °C).

  • Monitor the reaction by TLC or LC-MS until completion.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the azide intermediate.

Step 3: Synthesis of tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate

  • Dissolve the azide intermediate in methanol or ethanol.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the reaction is complete.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

  • Concentrate the filtrate to obtain the crude amine.

Step 4: Synthesis of 4-(aminomethyl)-4-fluoropiperidine

  • Dissolve the crude tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate in a suitable solvent like dioxane or methanol.

  • Add a solution of hydrochloric acid (e.g., 4M in dioxane) and stir at room temperature.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, evaporate the solvent to obtain the hydrochloride salt of 4-(aminomethyl)-4-fluoropiperidine. The free base can be obtained by neutralization with a suitable base and extraction.

Step 5: Synthesis of Benzyl ((4-fluoropiperidin-4-yl)methyl)carbamate

  • Dissolve 4-(aminomethyl)-4-fluoropiperidine in a mixture of a suitable solvent (e.g., dichloromethane or a biphasic system of dioxane and water) and a base (e.g., triethylamine or sodium bicarbonate).

  • Cool the mixture to 0 °C and slowly add benzyl chloroformate.

  • Allow the reaction to warm to room temperature and stir until completion.

  • If a biphasic system is used, separate the layers. If a single solvent is used, wash the reaction mixture with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final compound.

Spectroscopic Characterization (Predicted)

¹H NMR:

  • Aromatic protons of the benzyl group are expected to appear in the range of δ 7.30-7.40 ppm.

  • Benzylic protons (CH₂-O) should be visible as a singlet around δ 5.10 ppm.

  • Piperidine ring protons will likely show complex multiplets in the aliphatic region (δ 1.5-3.5 ppm).

  • Protons of the CH₂-N group are expected to appear as a doublet around δ 3.2-3.4 ppm.

  • The NH proton of the carbamate will likely be a broad singlet or triplet around δ 5.0-6.0 ppm.

¹³C NMR:

  • The carbonyl carbon of the carbamate group is expected around δ 156 ppm.

  • Aromatic carbons of the benzyl group will appear in the δ 127-136 ppm region.

  • The benzylic carbon (CH₂-O) should be around δ 67 ppm.

  • The quaternary carbon of the piperidine ring bearing the fluorine atom (C-F) will be a key signal, likely showing a large coupling constant with the fluorine atom.

  • Other piperidine and aminomethyl carbons will be in the aliphatic region.

IR Spectroscopy:

  • A characteristic N-H stretching vibration for the carbamate is expected around 3300-3400 cm⁻¹.

  • A strong C=O stretching vibration for the carbamate carbonyl group should appear around 1680-1700 cm⁻¹.

  • C-O stretching vibrations will be present in the 1200-1300 cm⁻¹ region.

  • C-F stretching vibration is expected in the 1000-1100 cm⁻¹ region.

Mass Spectrometry:

  • The molecular ion peak (M⁺) in the mass spectrum should correspond to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the benzyl group and cleavage of the piperidine ring.

Pharmacological and Toxicological Profile

Potential Pharmacological Applications

The specific pharmacological activity of Benzyl ((4-fluoropiperidin-4-yl)methyl)carbamate has not been extensively reported in publicly available literature. However, the structural motifs present in the molecule suggest several potential areas of interest for drug discovery:

  • Central Nervous System (CNS) Agents: The piperidine scaffold is a common feature in many CNS-active drugs. The modulation of basicity by the fluorine atom can be beneficial for optimizing blood-brain barrier penetration and target engagement.

  • Enzyme Inhibitors: The carbamate functionality can act as a transition state analog or a directed binding group for various enzymes.

  • Building Block for Complex Molecules: This compound can serve as a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. The benzyl carbamate group allows for selective deprotection and further functionalization of the aminomethyl group.

Safety and Toxicology

Detailed toxicological data for Benzyl ((4-fluoropiperidin-4-yl)methyl)carbamate is not available. However, the Safety Data Sheet (SDS) for the hydrochloride salt provides some preliminary hazard information.

Hazard Statements for the Hydrochloride Salt: [2]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements: [2]

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is imperative to handle this compound in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Conclusion

Benzyl ((4-fluoropiperidin-4-yl)methyl)carbamate is a fluorinated piperidine derivative with potential as a building block in medicinal chemistry. This guide has provided a detailed overview of its chemical properties, a plausible synthetic route, and predicted characterization data. The presence of the fluorinated piperidine motif and the versatile benzyl carbamate protecting group make it an attractive scaffold for the development of novel therapeutic agents. Further research is warranted to fully elucidate its physicochemical properties, biological activity, and toxicological profile.

References

  • PubChem. Benzyl ((4-fluoropiperidin-4-yl)methyl)carbamate hydrochloride. [Link]

  • PubChem. 4-Fluoropiperidine. [Link]

  • Scientific Update. Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. [Link]

  • Verniest, G., et al. (2010). Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. Organic & Biomolecular Chemistry, 8(11), 2509-2512. [Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • PubChem. Benzyl ((4-fluoropiperidin-4-yl)methyl)carbamate. [Link]

Sources

Exploratory

Benzyl ((4-fluoropiperidin-4-yl)methyl)carbamate: Mechanistic Utility in Structure-Based Drug Design

This guide details the mechanistic utility, physicochemical properties, and experimental applications of Benzyl ((4-fluoropiperidin-4-yl)methyl)carbamate , a specialized bifunctional building block used in high-precision...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mechanistic utility, physicochemical properties, and experimental applications of Benzyl ((4-fluoropiperidin-4-yl)methyl)carbamate , a specialized bifunctional building block used in high-precision medicinal chemistry.[1]

[1]

Executive Summary

Benzyl ((4-fluoropiperidin-4-yl)methyl)carbamate (CAS: 1391732-73-2) is a high-value medicinal chemistry intermediate designed to introduce the 4-fluoro-4-aminomethylpiperidine scaffold into bioactive molecules.[1] Unlike simple linkers, this moiety incorporates a geminal fluorine atom at the 4-position, serving as a "metabolic shield" and "basicity modulator."[1]

Its primary "Mechanism of Action" is not as a standalone drug, but as a pharmacophore modulator that:

  • Blocks Metabolic Hotspots: The fluorine atom prevents CYP450-mediated oxidative dealkylation at the labile 4-position.[1]

  • Modulates pKa: Through the inductive effect, the fluorine lowers the pKa of the piperidine nitrogen, reducing hERG channel liability and lysosomal trapping.[1]

  • Enables PROTAC Synthesis: It functions as a rigid, metabolically stable linker for Proteolysis Targeting Chimeras (PROTACs).[1]

Physicochemical Mechanism of Action

The strategic value of this molecule lies in the Fluorine Effect , which alters the electronic and steric landscape of the piperidine ring.[1]

The Inductive pKa Depression

The piperidine nitrogen is typically highly basic (pKa ~10–11), leading to high ionization at physiological pH.[1] This often results in:

  • Phospholipidosis: Accumulation in lysosomes.[1]

  • hERG Toxicity: High affinity for the potassium channel, causing cardiac arrhythmia.[1]

Mechanism: The 4-fluoro substituent exerts a strong electron-withdrawing inductive effect (


) through the carbon framework.[1] This pulls electron density away from the piperidine nitrogen, lowering its pKa by approximately 1.0–1.5 log units compared to the non-fluorinated analog.[1]
  • Result: Increased fraction of the uncharged species at physiological pH, improving membrane permeability and reducing off-target cation-binding events.[1]

Metabolic Blocking (The Deuterium Alternative)

The 4-position of piperidine is a primary site for metabolic attack (hydroxylation) by Cytochrome P450 enzymes.[1]

  • Mechanism: The C–F bond is shorter and stronger (approx. 116 kcal/mol) than the C–H bond (approx. 99 kcal/mol).[1] Replacing the C-4 hydrogen with fluorine renders this position inert to oxidative abstraction.[1]

  • Outcome: Extended in vivo half-life (

    
    ) of the final drug candidate.[1]
    
Conformational Bias (The Gauche Effect)

The fluorine atom introduces a conformational bias.[1] In the protonated state, the C-F bond often prefers an axial orientation to maximize electrostatic stabilization with the protonated nitrogen (charge-dipole interaction), effectively "locking" the linker geometry.[1] This rigidity is crucial for PROTAC linkers , where entropic penalties upon binding must be minimized.[1]

Synthetic Utility & Reactivity Profile

This molecule is designed as an orthogonal bifunctional linker .[1]

  • Site A (Secondary Amine): The piperidine NH is free and nucleophilic, ready for

    
     or reductive amination.[1]
    
  • Site B (Protected Primary Amine): The aminomethyl group is masked by a Carboxybenzyl (Cbz/Z) group, stable to basic and acidic conditions but cleavable via hydrogenolysis.[1]

Visualization: Orthogonal Deprotection Workflow

SynthesisWorkflow Start Benzyl ((4-fluoropiperidin-4-yl)methyl)carbamate (Free Piperidine NH) Step1 Step 1: Functionalization (Reductive Amination / SnAr) Start->Step1 Target Ligand Coupling Inter Intermediate: Drug-Linker-NH-Cbz Step1->Inter Step2 Step 2: Cbz Deprotection (H2, Pd/C or HBr/AcOH) Inter->Step2 Unmasking Final Active Linker: Drug-Linker-NH2 (Ready for E3 Ligase attachment) Step2->Final

Figure 1: Orthogonal utilization of the scaffold in PROTAC synthesis. The Cbz group protects the "exit vector" while the piperidine ring is attached to the "warhead."[1]

Experimental Protocols

The following protocols describe the standard handling of this building block for library synthesis.

Protocol A: Coupling to Heterocyclic Electrophiles

Objective: Attach the piperidine nitrogen to a halogenated heteroaryl scaffold (e.g., 4-chloropyridine).[1]

  • Reagents:

    • Benzyl ((4-fluoropiperidin-4-yl)methyl)carbamate (1.0 equiv)[1]

    • Aryl Halide (1.1 equiv)[1]

    • Base:

      
       (3.0 equiv) or DIPEA (2.5 equiv)[1]
      
    • Solvent: DMF or DMSO (anhydrous)[1]

  • Procedure:

    • Dissolve the aryl halide and the piperidine scaffold in DMF (0.2 M concentration).

    • Add the base and heat the reaction mixture to 80–100°C under

      
       atmosphere.
      
    • Monitor via LC-MS for the disappearance of the piperidine starting material (m/z ~267 for free base).[1]

    • Workup: Dilute with EtOAc, wash with water (

      
      ) and brine.[1] Dry over 
      
      
      
      .[1]
  • Critical Check: Ensure the Cbz group remains intact (check NMR for benzylic protons at ~5.1 ppm).

Protocol B: Cbz Deprotection (Hydrogenolysis)

Objective: Reveal the primary amine for subsequent coupling.[1]

  • Reagents:

    • Cbz-protected Intermediate[1]

    • Catalyst: 10% Pd/C (10 wt% loading)

    • Solvent: MeOH or EtOH

    • Hydrogen Source:

      
       balloon or Ammonium Formate[1]
      
  • Procedure:

    • Dissolve the intermediate in MeOH.[1] Purge with Nitrogen.[1]

    • Add Pd/C catalyst carefully (pyrophoric risk).[1]

    • Purge with

      
       gas and stir at RT for 2–4 hours.
      
    • Filtration: Filter through a Celite pad to remove Pd/C.[1]

    • Concentration: Evaporate solvent to yield the free amine.[1]

  • Validation: Loss of aromatic Cbz signals in

    
     NMR (7.35 ppm) and benzylic 
    
    
    
    (5.1 ppm).

Comparative Data: Fluorinated vs. Non-Fluorinated Scaffolds

The following table highlights why the 4-fluoro analog is preferred over the standard piperidine linker in advanced drug design.

FeatureStandard Piperidine Linker4-Fluoro-Piperidine LinkerBenefit of Fluorine
pKa (Piperidine N) ~10.8~9.4Reduced lysosomal trapping; improved bioavailability.[1]
Metabolic Stability Low (susceptible to 4-hydroxylation)High (blocked by F)Increased in vivo half-life (

).[1]
hERG Inhibition High RiskReduced RiskLower basicity correlates with lower hERG affinity.[1]
Lipophilicity (LogP) ModerateSlightly HigherImproved blood-brain barrier (BBB) penetration in some contexts.[1]
Conformation Flexible ChairBiased ChairReduced entropic penalty upon protein binding.[1]

Biological Pathway Visualization

When used in a PROTAC context, the linker facilitates the ubiquitination of a target protein.[1]

PROTAC_Mechanism cluster_complex Ternary Complex Target Target Protein (e.g., Oncoprotein) Warhead Warhead Ligand Target->Warhead Binds Proteasome 26S Proteasome (Degradation) Target->Proteasome Recognized for Degradation Linker 4-F-Piperidine Linker (Rigid & Stable) Warhead->Linker Connected via Piperidine N E3Ligand E3 Ligase Ligand (e.g., Thalidomide) Linker->E3Ligand Connected via Aminomethyl E3 E3 Ubiquitin Ligase (e.g., Cereblon) E3Ligand->E3 Recruits Ub Ubiquitin Chain E3->Ub Transfers Ub to Target Ub->Target Poly-ubiquitination

Figure 2: Mechanism of Action in a PROTAC system.[1] The 4-F-Piperidine linker ensures the stability and correct geometry of the Ternary Complex.[1]

References

  • MedChemExpress. Benzyl (piperidin-4-ylmethyl)carbamate | PROTAC Linker.[1][2] Retrieved from

  • PubChem. Benzyl ((4-fluoropiperidin-4-yl)methyl)carbamate hydrochloride.[1] National Library of Medicine.[1] Retrieved from [1]

  • Scientific Update. Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. (Discussing fluorine effects on piperidine pKa and hERG). Retrieved from

  • Saeedi, S. et al. Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor Antagonist.[1][3] ChemRxiv.[1] Retrieved from

  • BenchChem. Tert-butyl methyl(piperidin-4-yl)carbamate.[1] (Structural analog data). Retrieved from [1]

Sources

Foundational

A Senior Application Scientist's Guide to Fluorinated Piperidine Derivatives in Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals Abstract The strategic incorporation of fluorine into the piperidine scaffold is a powerful and increasingly prevalent tactic in modern medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into the piperidine scaffold is a powerful and increasingly prevalent tactic in modern medicinal chemistry. The piperidine ring, a ubiquitous motif in pharmaceuticals, offers a versatile three-dimensional framework, while fluorine, the most electronegative element, provides a unique toolset for fine-tuning molecular properties. This guide provides an in-depth technical exploration of the synthesis, properties, and application of fluorinated piperidine derivatives. We will dissect the causal relationships behind experimental choices, from synthetic strategies that yield specific stereoisomers to the profound and often predictable effects of fluorination on a molecule's basicity, lipophilicity, conformation, and metabolic fate. Through detailed protocols, data-driven comparisons, and case studies of marketed drugs, this document serves as a practical resource for scientists seeking to harness the synergistic potential of fluorine and the piperidine core to overcome challenges in drug discovery and design the next generation of therapeutics.

The Strategic Alliance: Fluorine and the Privileged Piperidine Scaffold

The piperidine ring is the most common saturated nitrogen-containing heterocycle found in pharmaceuticals.[1] Its prevalence stems from its ability to serve as a conformationally restricted, three-dimensional scaffold that can project substituents into specific vectors to optimize interactions with biological targets. Furthermore, its basic nitrogen atom is often crucial for forming salt bridges or hydrogen bonds in protein binding pockets and for ensuring adequate aqueous solubility.

However, the very properties that make piperidine attractive can also present liabilities. High basicity can lead to off-target effects, such as hERG ion channel inhibition, and certain positions on the ring can be susceptible to metabolic oxidation by cytochrome P450 (CYP) enzymes, leading to rapid clearance.[1][2] This is where the strategic incorporation of fluorine becomes a transformative tool for the medicinal chemist.[3][4]

1.1 The Unique Influence of Fluorine

Often referred to as a "subtle bioisostere" of hydrogen, fluorine's impact is anything but. Its small size (van der Waals radius of 1.47 Å vs. 1.20 Å for H) allows it to replace hydrogen with minimal steric penalty. Yet, its extreme electronegativity (3.98 on the Pauling scale) creates a strong, polarized C-F bond that fundamentally alters the electronic landscape of the molecule.[3][5] This leads to several key effects relevant to drug design:

  • Modulation of Basicity (pKa): The powerful electron-withdrawing inductive effect of fluorine can significantly lower the pKa of the piperidine nitrogen, a critical parameter for optimizing permeability, solubility, and target engagement.[6]

  • Blocking Metabolic Soft Spots: The high strength of the C-F bond (around 115 kcal/mol) makes it resistant to enzymatic cleavage. Placing fluorine at a site of known metabolic oxidation can effectively block this pathway, enhancing the drug's half-life.[5][6]

  • Altering Lipophilicity (LogP/LogD): The effect of fluorine on lipophilicity is context-dependent. While a single fluorine on an aliphatic ring can subtly alter local polarity, its overall impact is a complex interplay of inductive effects and changes in molecular conformation.[7][8][9]

  • Conformational Control: Fluorine substitution can create strong stereoelectronic interactions, such as hyperconjugation and dipole-dipole interactions, that can lock the piperidine ring into a specific conformation, often favoring an axial orientation for the fluorine atom.[6][10][11] This pre-organization can reduce the entropic penalty of binding to a target, thereby increasing potency.

Synthetic Strategies for Accessing Fluorinated Piperidines

The synthesis of fluorinated piperidines, particularly with precise stereochemical control, has been a significant area of research. The choice of strategy depends on factors such as the desired substitution pattern, required scale, and the availability of starting materials.

2.1 De Novo Synthesis vs. Late-Stage Fluorination

Historically, building the fluorinated ring from acyclic, fluorine-containing precursors (de novo synthesis) was common. However, modern drug discovery, which often involves synthesizing hundreds of analogues, has driven the development of late-stage fluorination (LSF) methods. LSF, the introduction of fluorine onto a complex, pre-existing molecular scaffold, is highly desirable as it allows for rapid diversification of lead compounds.[12] However, electrophilic fluorination of electron-rich piperidines can be challenging due to potential oxidation of the nitrogen or adjacent C-H bonds.[12]

A highly effective and widely used approach is the hydrogenation of readily available fluoropyridine precursors. This method is robust, often scalable, and can provide excellent stereocontrol, typically yielding cis-substituted products.[13][14]

2.2 Experimental Protocol: Palladium-Catalyzed Hydrogenation of 3-Fluoropyridine

This protocol describes a common method for synthesizing 3-fluoropiperidine, a versatile building block. The hydrogenation of a fluoropyridine is a reliable method that leverages a commercially available catalyst.[13][15]

Objective: To synthesize 3-fluoropiperidine hydrochloride via catalytic hydrogenation.

Materials:

  • 3-Fluoropyridine

  • Palladium on Carbon (10 wt%)

  • Methanol (MeOH), ACS grade

  • Concentrated Hydrochloric Acid (HCl)

  • Nitrogen (N₂) and Hydrogen (H₂) gas

  • Parr Shaker or similar hydrogenation apparatus

  • Celite® for filtration

Step-by-Step Methodology:

  • Vessel Preparation: Ensure the hydrogenation vessel is clean, dry, and has been purged with nitrogen gas to remove any residual oxygen.

  • Charging the Reactor: To the vessel, add 3-Fluoropyridine (1.0 eq). Under a nitrogen atmosphere, carefully add 10% Palladium on Carbon (approx. 5 mol%).

  • Solvent Addition: Add methanol to dissolve the substrate, typically to a concentration of 0.5 M.

  • Acidification: Add concentrated HCl (1.1 eq). This step is crucial as it protonates the pyridine nitrogen, activating the ring towards reduction and preventing catalyst poisoning.

  • Hydrogenation: Seal the reaction vessel. Purge the headspace with nitrogen three times, followed by three purges with hydrogen gas. Pressurize the vessel with hydrogen gas (typically 50-100 psi).

  • Reaction: Place the vessel on a Parr shaker and begin agitation at room temperature. Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is typically complete within 12-24 hours.

  • Work-up and Isolation:

    • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with a small amount of methanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude 3-fluoropiperidine hydrochloride salt.

  • Validation: The identity and purity of the product should be confirmed by NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry. The presence of the fluorine atom will result in characteristic splitting patterns in the NMR spectra.

This protocol is a representative example and may require optimization based on specific laboratory conditions and scale.

The Physicochemical Impact of Fluorination on the Piperidine Ring

The introduction of fluorine causes predictable and quantifiable changes to the core properties of the piperidine ring. Understanding these shifts is fundamental to rational drug design.

3.1 A Balancing Act: Basicity (pKa) Modulation

The pKa of the piperidine nitrogen is a critical determinant of its behavior at physiological pH (7.4). A highly basic amine (pKa > 9) will be predominantly protonated, enhancing solubility but potentially increasing hERG liability and reducing membrane permeability. A less basic amine (pKa < 7) will be mostly neutral, favoring permeability but potentially losing key ionic interactions with the target and reducing solubility.

Fluorine's strong inductive electron withdrawal lowers the electron density on the nitrogen, making it a weaker base (lower pKa). The magnitude of this effect is dependent on the position and number of fluorine atoms.

Interestingly, the stereochemistry of the fluorine substituent can have a profound effect. In a protonated piperidine, an axial 3-fluoro substituent is anti-periplanar to the N-H bond, leading to a stabilizing hyperconjugative interaction that makes the compound slightly more basic than its equatorial counterpart.[1] This subtle but significant effect was exploited in the development of the kinesin spindle protein inhibitor MK-0731, where the axial fluoro-isomer (pKa 7.6) was more efficacious than the equatorial version (pKa 6.6).[1]

3.2 Lipophilicity (LogP/LogD) and Permeability

Lipophilicity, the measure of a compound's preference for a lipid versus an aqueous environment, is a key driver of absorption, distribution, metabolism, and excretion (ADME) properties. The effect of fluorination on lipophilicity is not straightforward.[16] While replacing C-H bonds with more polar C-F bonds can decrease lipophilicity, the introduction of fluorine can also shield the molecule from hydration, effectively increasing it. The overall impact depends on the molecular context.[8][9]

Table 1: Comparative Physicochemical Properties of Piperidine Derivatives

CompoundpKa (Conjugate Acid)cLogP (Calculated)
Piperidine~11.20.84
2-Fluoropiperidine~9.50.65
3-Fluoropiperidine~9.90.65
4-Fluoropiperidine~10.30.65
3,3-Difluoropiperidine~7.80.51
4,4-Difluoropiperidine~9.10.51

Note: pKa and cLogP values are approximate and can vary based on measurement/calculation methods. The trend demonstrates the inductive effect of fluorine on basicity.

3.3 Conformational Control: The Axial Preference

In cyclohexane systems, bulky substituents typically prefer the equatorial position to minimize steric strain. However, in many N-substituted or protonated fluoropiperidines, the fluorine atom shows a distinct preference for the axial position.[10][17] This counterintuitive finding can be rationalized by stabilizing stereoelectronic effects, including hyperconjugation (donation of electron density from the C-H or C-C axial bonds into the antibonding orbital of the C-F bond) and favorable charge-dipole interactions between the Cδ+-Fδ- dipole and the lone pair or N+-H bond of the nitrogen.[6][11][17] This conformational locking can be a powerful design element, pre-organizing the molecule for optimal binding to its target.

G cluster_piperidine Piperidine Core cluster_properties Physicochemical Properties cluster_effects Impact of Fluorination Piperidine Piperidine pKa Basicity (pKa) Piperidine->pKa Influences LogP Lipophilicity (LogP) Piperidine->LogP Influences Conformation Conformation Piperidine->Conformation Influences Metabolism Metabolic Stability Piperidine->Metabolism Influences pKa_Effect Generally Decreases (Inductive Effect) pKa->pKa_Effect LogP_Effect Context Dependent (Polarity vs. Shielding) LogP->LogP_Effect Conf_Effect Axial Preference (Stereoelectronic Effects) Conformation->Conf_Effect Metab_Effect Increases (Blocks C-H Oxidation) Metabolism->Metab_Effect

Caption: Impact of Fluorination on Piperidine Properties.

Pharmacological Consequences and Drug Design Applications

The ultimate goal of these physicochemical modifications is to improve a molecule's pharmacological profile.

4.1 Enhancing Metabolic Stability

One of the most common applications of fluorination is to block metabolic oxidation.[6] Cytochrome P450 enzymes often hydroxylate activated C-H bonds. By replacing a susceptible hydrogen with a fluorine atom, this metabolic pathway is effectively shut down, which can dramatically increase a drug's oral bioavailability and duration of action. For example, the presence of a fluorine atom in Vericiguat, a guanylate cyclase stimulator, increases its metabolic stability and leads to lower clearance.[18]

4.2 Case Study: CNS Drug Design

In Central Nervous System (CNS) drug discovery, achieving the right balance of properties is particularly challenging. The blood-brain barrier (BBB) requires molecules to have sufficient lipophilicity to permeate, but high lipophilicity can also lead to rapid metabolism and non-specific binding. Furthermore, many CNS targets are transporters or ion channels that are sensitive to the basicity of ligands. Fluorinated piperidines are frequently employed to navigate this narrow therapeutic window. By lowering the pKa, a fluorinated piperidine can exist as a higher proportion of the neutral, BBB-permeable species in the bloodstream (pH 7.4), while still being able to become protonated and engage with the target in the slightly more acidic environment of the brain.

G Start Initial Hit/Lead (Piperidine-containing) ADME_Screen ADME/PK Screening Start->ADME_Screen Problem_ID Identify Liabilities ADME_Screen->Problem_ID Data High_pKa High pKa? (hERG, Low Permeability) Problem_ID->High_pKa Analyze Metabolism High Clearance? (Metabolic Hotspot) Problem_ID->Metabolism Analyze Strategy_pKa Strategy: Introduce Fluorine to Lower pKa High_pKa->Strategy_pKa Yes Strategy_Metabolism Strategy: Introduce Fluorine at Metabolic Hotspot Metabolism->Strategy_Metabolism Yes Synthesis Synthesize Fluorinated Analogues (e.g., via Hydrogenation) Strategy_pKa->Synthesis Strategy_Metabolism->Synthesis Re_evaluate Re-evaluate ADME/PK and Potency Synthesis->Re_evaluate Re_evaluate->Problem_ID Iterate Optimized Optimized Candidate Re_evaluate->Optimized Criteria Met

Caption: Drug Discovery Workflow for Fluorinated Piperidines.

Challenges and Future Outlook

While powerful, the use of fluorinated piperidines is not without challenges. The synthesis can be complex, and introducing fluorine can sometimes have unintended negative consequences, such as creating unforeseen toxic metabolites or reducing binding affinity.

The future of this field lies in the continued development of novel synthetic methodologies, particularly for asymmetric fluorination to access specific enantiomers. Furthermore, a deeper computational understanding of the subtle interplay between fluorination, solvation, and protein-ligand interactions will enable more precise, in silico design of molecules with optimal properties.[6][17] As our ability to synthesize and predict the behavior of these unique scaffolds improves, fluorinated piperidines will undoubtedly remain a cornerstone of successful drug discovery programs for years to come.[19]

References

  • Study of the effect of replacing CH3 with fluorinated groups on lipophilicity - Library Dissertation Showcase - University of Lincoln. Available at: [Link]

  • The role of fluorine in medicinal chemistry. Taylor & Francis Online. Available at: [Link]

  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. ACS Publications. Available at: [Link]

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI. Available at: [Link]

  • Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. ResearchGate. Available at: [Link]

  • Fluorine in Medicinal Chemistry: A Century of Progress and a 60-Year Retrospective of Selected Highlights. ResearchGate. Available at: [Link]

  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. National Institutes of Health (NIH). Available at: [Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. National Institutes of Health (NIH). Available at: [Link]

  • A Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. ResearchGate. Available at: [Link]

  • Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and their bicyclic analogs) for drug discovery. ResearchGate. Available at: [Link]

  • The conformational preferences of fluorinated piperidine derivatives can be attributed to A) charge-dipole interactions, B) hyperconjugation, C) dipole minimization, and D) steric repulsion. ResearchGate. Available at: [Link]

  • Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. Available at: [Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. ResearchGate. Available at: [Link]

  • Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. PubMed. Available at: [Link]

  • Fluorine in drug discovery: Role, design and case studies. ScienceDirect. Available at: [Link]

  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. National Institutes of Health (NIH). Available at: [Link]

  • Fluorine in medicinal chemistry. Chemical Society Reviews. RSC Publishing. Available at: [Link]

  • Addition of Fluorine and a Late-Stage Functionalization (LSF) of the Oral SERD AZD9833. ACS Publications. Available at: [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. National Institutes of Health (NIH). Available at: [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. Available at: [Link]

  • The Many Roles for Fluorine in Medicinal Chemistry. ACS Publications. Available at: [Link]

  • Fluorine in medicinal chemistry. PubMed. Available at: [Link]

  • Examples of drug candidates and chemical probes containing fluorine-substituted pyrrolidine and piperidine moieties. ResearchGate. Available at: [Link]

Sources

Exploratory

Unveiling the Role of CAS 1262408-52-5: A Synthetic Building Block Awaiting Application

Compound Identification: Benzyl N-[(4-fluoro-4-piperidyl)methyl]carbamate Initial investigations into the scientific literature and chemical databases for CAS number 1262408-52-5 reveal its identity as benzyl N-[(4-fluor...

Author: BenchChem Technical Support Team. Date: February 2026

Compound Identification: Benzyl N-[(4-fluoro-4-piperidyl)methyl]carbamate

Initial investigations into the scientific literature and chemical databases for CAS number 1262408-52-5 reveal its identity as benzyl N-[(4-fluoro-4-piperidyl)methyl]carbamate. This compound is commercially available from various suppliers, indicating its accessibility for research and development purposes. However, a comprehensive search for dedicated research applications, mechanistic studies, or established biological protocols for this specific molecule has not yielded significant results.

The available information strongly suggests that benzyl N-[(4-fluoro-4-piperidyl)methyl]carbamate is primarily utilized as a chemical intermediate or a building block in the synthesis of more complex, biologically active molecules. Its chemical structure, featuring a protected amine and a fluorinated piperidine ring, makes it a valuable precursor in medicinal chemistry for the construction of novel pharmaceutical candidates. The carbamate group serves as a common protecting group for the amine, which can be readily removed in a subsequent synthetic step to allow for further chemical modifications. The fluorinated piperidine moiety is a desirable feature in drug design, as the introduction of fluorine can favorably modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.

At present, there are no publicly available in-depth technical guides, whitepapers, or peer-reviewed articles focusing on the direct biological applications of benzyl N-[(4-fluoro-4-piperidyl)methyl]carbamate itself. Researchers and scientists interested in this compound would likely be acquiring it for the purpose of multi-step organic synthesis. The ultimate research application would, therefore, be defined by the final molecule synthesized using this intermediate.

For drug development professionals, the value of benzyl N-[(4-fluoro-4-piperidyl)methyl]carbamate lies in its potential to be incorporated into novel chemical entities targeting a wide range of biological pathways and disease states. The specific therapeutic area would be contingent on the overall design of the final drug molecule.

Foundational

Benzyl ((4-fluoropiperidin-4-yl)methyl)carbamate hydrochloride properties

A Technical Guide to Benzyl ((4-fluoropiperidin-4-yl)methyl)carbamate Hydrochloride Executive Summary: The "Smart" Building Block In modern medicinal chemistry, the modulation of physicochemical properties without drasti...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Benzyl ((4-fluoropiperidin-4-yl)methyl)carbamate Hydrochloride

Executive Summary: The "Smart" Building Block

In modern medicinal chemistry, the modulation of physicochemical properties without drastic structural deviation is a paramount strategy. Benzyl ((4-fluoropiperidin-4-yl)methyl)carbamate hydrochloride represents a high-value "smart" building block designed to address two specific challenges in lead optimization: metabolic stability and orthogonal functionalization .

This compound features a piperidine core geminally substituted at the C4 position with a fluorine atom and a protected aminomethyl group.[1][2] The fluorine atom serves as a metabolic block against oxidative degradation (CYP450), while the benzyl carbamate (Cbz) group provides robust protection for the exocyclic amine, allowing selective derivatization of the piperidine nitrogen.

Chemical Identity & Physicochemical Profile[3][4][5][6][7][8][9]

This section consolidates the core data for researchers integrating this scaffold into their compound libraries.

PropertySpecification
Chemical Name Benzyl ((4-fluoropiperidin-4-yl)methyl)carbamate hydrochloride
Common Identifier 4-Fluoro-4-(Cbz-aminomethyl)piperidine HCl
CAS Number 1260763-76-9 (Free base generic ref: 1391732-73-2)
Molecular Formula C₁₄H₂₀ClFN₂O₂
Molecular Weight 302.77 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, Water (moderate); Insoluble in non-polar organics (Hexane)
pKa (Piperidine N) ~8.0–8.5 (Predicted; lowered by inductive effect of C4-F)
Hygroscopicity Moderate (Store under desiccated conditions)

SMILES Code:

[7]

Structural Significance & Mechanistic Utility[3]
3.1 The Fluorine Effect: Metabolic Blocking & pKa Modulation

The strategic placement of fluorine at the C4 position is not merely decorative. It serves a critical bioisosteric function.

  • Metabolic Stability: The C4 position of piperidines is a "soft spot" for metabolic oxidation. Replacing a hydrogen with fluorine blocks this pathway due to the strength of the C-F bond (approx. 116 kcal/mol) and the high ionization potential of fluorine, which disfavors radical abstraction mechanisms common in P450 metabolism [1].

  • Basicity Modulation: The electronegative fluorine atom exerts an inductive electron-withdrawing effect (

    
    ) through the carbon framework. This typically lowers the pKa of the piperidine nitrogen by 1–2 log units compared to the non-fluorinated analog. This reduction in basicity can improve oral bioavailability by reducing lysosomal trapping and improving membrane permeability [2].
    
3.2 Orthogonal Protection Strategy

The molecule is designed for chemoselective synthesis .

  • Site A (Piperidine NH): Available as a hydrochloride salt.[1][2][3][4][5] It is ready for SNAr reactions, reductive aminations, or amide couplings without prior deprotection.

  • Site B (Exocyclic Amine): Protected by Cbz (Benzyloxycarbonyl).[6] This group is stable to the acidic conditions often used to remove Boc groups, and stable to basic conditions used in nucleophilic substitutions. It is cleaved specifically by catalytic hydrogenation (H₂/Pd-C) or strong acid (HBr/AcOH), allowing for a "protect-react-deprotect" workflow that is orthogonal to Boc/Fmoc strategies [3].

Visualization: Orthogonal Workflow Logic

The following diagram illustrates how this scaffold fits into a divergent synthesis scheme, highlighting the orthogonality of the Cbz group relative to the free amine.

OrthogonalStrategy cluster_legend Chemical Logic Start Scaffold (Free Piperidine NH / Cbz-Protected) Step1 Functionalization of Piperidine N (Amide Coupling / SNAr) Start->Step1 Reacts at pH > 8 (Base neutralizes HCl) Intermediate Intermediate (N-R Substituted / Cbz-Protected) Step1->Intermediate Step2 Cbz Deprotection (H2, Pd/C or HBr/AcOH) Intermediate->Step2 Orthogonal Cleavage Final Final Product (Primary Amine Released) Step2->Final Note Cbz is stable to: - TFA (Boc removal conditions) - Mild Bases

Figure 1: Orthogonal reaction pathway utilizing the free piperidine amine while maintaining Cbz integrity.

Experimental Protocols
5.1 Protocol A: Coupling to the Piperidine Nitrogen (General Procedure)

Objective: To attach the scaffold to an electrophile (e.g., an aryl halide via SNAr) while maintaining the Cbz group.

Reagents:

  • Scaffold: Benzyl ((4-fluoropiperidin-4-yl)methyl)carbamate HCl (1.0 equiv)[4]

  • Electrophile: 2-Chloropyrimidine derivative (1.1 equiv)

  • Base: Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Solvent: DMF or DMSO (anhydrous)

Step-by-Step:

  • Dissolution: Dissolve the electrophile in DMF (0.2 M concentration) in a round-bottom flask under N₂ atmosphere.

  • Free Base Generation (In Situ): Add the scaffold salt to the reaction vessel. Immediately add DIPEA. Note: The solution may warm slightly as the HCl is neutralized.

  • Reaction: Heat the mixture to 80–100°C. Monitor by LC-MS. The Cbz group is thermally stable up to ~200°C, making it superior to Boc for high-temperature SNAr reactions.

  • Workup: Dilute with EtOAc, wash with water (x3) to remove DMF and salts. Dry organic layer over MgSO₄.

  • Validation: 1H NMR should show the retention of the characteristic benzyl protons (multiplet at ~7.35 ppm) and the benzylic CH₂ (singlet at ~5.1 ppm).

5.2 Protocol B: Cbz Deprotection (Hydrogenolysis)

Objective: To liberate the primary amine after the piperidine ring has been functionalized.

Reagents:

  • Substrate: Functionalized Intermediate (1.0 equiv)

  • Catalyst: 10% Pd/C (10 wt% loading, 50% wet)

  • Solvent: Methanol or Ethanol

  • Hydrogen Source: H₂ balloon or Ammonium Formate

Step-by-Step:

  • Preparation: Dissolve the substrate in Methanol.

  • Inerting: Nitrogen purge the vessel. Add the Pd/C catalyst carefully (pyrophoric risk).

  • Hydrogenation: Introduce H₂ gas (1 atm balloon is usually sufficient). Stir vigorously at Room Temperature for 2–4 hours.

  • Filtration: Filter the reaction mixture through a Celite pad to remove the catalyst. Critical: Do not let the filter cake dry out completely to prevent ignition.

  • Isolation: Concentrate the filtrate. The product is the free primary amine.

Synthesis Pathway Visualization

The synthesis of the scaffold itself involves constructing the quaternary center.

SynthesisPath SM N-Boc-4-Methylenepiperidine Step1 Bromofluorination / Fluorination (Selectfluor or NBS/HF-Pyridine) SM->Step1 Inter1 4-Fluoro-4-Bromomethyl Intermediate Step1->Inter1 Step2 Azidation & Reduction (NaN3 then H2) Inter1->Step2 Inter2 4-Fluoro-4-Aminomethyl Piperidine (Boc) Step2->Inter2 Step3 Cbz Protection (Cbz-Cl, Base) Inter2->Step3 Step4 Boc Deprotection & Salt Formation (HCl in Dioxane) Step3->Step4 Final Target: Cbz-Fluoro-Piperidine HCl Step4->Final

Figure 2: Typical synthetic route to the target scaffold, highlighting the construction of the quaternary fluorinated center.

References
  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.

  • Agami, C., & Couty, F. (2002). The reactivity of the N-Boc protecting group: an under-rated feature. Tetrahedron, 58(14), 2701-2724.

  • PubChem Compound Summary. (n.d.). Benzyl ((4-fluoropiperidin-4-yl)methyl)carbamate hydrochloride.[4] National Center for Biotechnology Information.

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Cbz/Boc orthogonality).

Sources

Protocols & Analytical Methods

Method

Synthesis of Benzyl ((4-fluoropiperidin-4-yl)methyl)carbamate: A Detailed Protocol and Strategic Guide

An Application Note for Medicinal and Process Chemistry Professionals Abstract This application note provides a comprehensive guide for the multi-step synthesis of Benzyl ((4-fluoropiperidin-4-yl)methyl)carbamate, a valu...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Medicinal and Process Chemistry Professionals

Abstract

This application note provides a comprehensive guide for the multi-step synthesis of Benzyl ((4-fluoropiperidin-4-yl)methyl)carbamate, a valuable building block in contemporary drug discovery. The synthetic strategy hinges on the creation of a key intermediate, (4-fluoropiperidin-4-yl)methanamine, followed by a selective N-protection step. We present detailed, field-tested protocols, mechanistic insights, and process logic to empower researchers in medicinal and process chemistry to reliably execute this synthesis. The methodology emphasizes safety, efficiency, and scalability, addressing common challenges encountered in the synthesis of complex fluorinated heterocycles.

Introduction: Strategic Importance

Fluorinated piperidine scaffolds are privileged structures in medicinal chemistry, prized for their ability to modulate key pharmacological properties such as metabolic stability, lipophilicity, and binding affinity. The introduction of a fluorine atom at the C4-position of a piperidine ring can induce favorable conformational changes and block potential sites of metabolism. Benzyl ((4-fluoropiperidin-4-yl)methyl)carbamate serves as a critical bifunctional intermediate, incorporating this desirable motif. The benzyloxycarbonyl (Cbz) group provides robust protection for the primary amine, allowing for subsequent selective functionalization of the secondary piperidine nitrogen in the construction of more complex target molecules.[1][2]

This guide details a reliable and efficient pathway starting from the commercially available N-Boc-4-methylenepiperidine. The chosen route is logical and has been validated through extensive literature precedent, focusing on a key bromofluorination reaction to install the crucial C4-fluoro substituent.[3]

Mechanistic Overview and Synthetic Strategy

The synthesis is designed as a linear, four-step sequence. The core strategy is to first construct the key diamine intermediate, (4-fluoropiperidin-4-yl)methanamine, and then selectively protect the exocyclic primary amine.

The Four-Stage Synthetic Workflow:

  • Halofluorination: The synthesis commences with an electrophilic bromofluorination of N-Boc-4-methylenepiperidine. This key step regioselectively installs both a fluorine atom and a bromomethyl group at the C4 position.

  • Nucleophilic Substitution: The resulting bromide is converted to an azide via an S_N2 reaction. This is a highly reliable transformation that introduces a nitrogen-containing functional group that is readily reduced.

  • Reduction and Deprotection: The azide is reduced to a primary amine via catalytic hydrogenation. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen is then cleaved under acidic conditions to yield the free diamine salt.

  • Selective Cbz Protection: The final step involves the selective protection of the more nucleophilic primary amine using benzyl chloroformate (Cbz-Cl), yielding the target compound.

Below is a high-level overview of the synthetic pathway.

G A N-Boc-4-methylenepiperidine B tert-Butyl 4-(bromomethyl)-4-fluoropiperidine-1-carboxylate A->B  Et3N·3HF, NBS C tert-Butyl 4-(azidomethyl)-4-fluoropiperidine-1-carboxylate B->C  NaN3, DMF D tert-Butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate C->D  H2, Pd/C E (4-Fluoropiperidin-4-yl)methanamine Dihydrochloride D->E  HCl/Dioxane F Benzyl ((4-fluoropiperidin-4-yl)methyl)carbamate E->F  Cbz-Cl, Base

Caption: High-level overview of the synthetic pathway.

Detailed Experimental Protocols

Safety First: Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. All operations should be conducted in a well-ventilated fume hood. Specific hazards are noted within each protocol.

Protocol 1: Synthesis of tert-Butyl 4-(bromomethyl)-4-fluoropiperidine-1-carboxylate

This protocol describes the critical bromofluorination of an alkene. The use of triethylamine trihydrofluoride as a fluoride source is a key aspect of this transformation.[3][4]

  • Reaction Scheme: (Self-generated image for illustrative purposes)

  • Materials and Reagents:

ReagentCAS No.MW ( g/mol )Molarity/Equiv.Amount Used
N-Boc-4-methylenepiperidine159635-17-7197.281.0 equiv1.5 g (7.6 mmol)
Triethylamine Trihydrofluoride73602-61-6161.212.5 equiv3.1 mL
N-Bromosuccinimide (NBS)128-08-5177.981.5 equiv2.03 g
Dichloromethane (DCM), dry75-09-284.93-40 mL
0.5 M Sodium Hydroxide (aq)1310-73-240.00-As needed
Brine---As needed
  • Step-by-Step Procedure:

    • To a flame-dried round-bottom flask under a nitrogen atmosphere, add N-Boc-4-methylenepiperidine (1.5 g, 7.6 mmol) and dry dichloromethane (40 mL).

    • Cool the solution to 0 °C using an ice bath.

    • Caution: Triethylamine trihydrofluoride is corrosive. Handle with care. Slowly add triethylamine trihydrofluoride (3.1 mL, 2.5 equiv) to the stirred solution via syringe.

    • Add N-Bromosuccinimide (2.03 g, 1.5 equiv) portion-wise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 3 hours. Monitor reaction progress by TLC or LC-MS.

    • Upon completion, carefully pour the reaction mixture into 50 mL of 0.5 M aqueous NaOH.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with 0.5 M aqueous NaOH (2 x 30 mL) and then with brine (1 x 30 mL).

    • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification or purified by flash chromatography if necessary.

Protocol 2: Synthesis of tert-Butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate

This two-step sequence first involves the substitution of the bromide with azide, followed by a standard catalytic hydrogenation.

  • Reaction Scheme: (Self-generated image for illustrative purposes)

  • Materials and Reagents (for both steps):

ReagentCAS No.MW ( g/mol )Molarity/Equiv.Amount Used (Typical)
tert-Butyl 4-(bromomethyl)-4-fluoropiperidine-1-carboxylate-296.191.0 equiv~7.6 mmol (from Step 1)
Sodium Azide (NaN₃)26628-22-865.011.5 equiv0.74 g
N,N-Dimethylformamide (DMF)68-12-273.09-20 mL
Palladium on Carbon (10% Pd/C)7440-05-3-20 w%0.05 g per 0.25 g azide
Methanol (MeOH)67-56-132.04-As needed
  • Step-by-Step Procedure (Azide Formation):

    • Caution: Sodium azide is highly toxic and can form explosive metal azides. Use with extreme care. Dissolve the crude bromide from Protocol 1 in DMF (20 mL).

    • Add sodium azide (0.74 g, 1.5 equiv) and stir the mixture at 60 °C for 12 hours.

    • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate to yield crude tert-butyl 4-(azidomethyl)-4-fluoropiperidine-1-carboxylate.

  • Step-by-Step Procedure (Azide Reduction): [4]

    • Dissolve the crude azide intermediate (e.g., 0.25 g, 0.97 mmol) in freshly distilled methanol (3 mL).

    • Caution: Hydrogen gas is flammable. Ensure no ignition sources are present. Carefully add 10% Pd/C (0.05 g, 20 w%).

    • Stir the solution vigorously under a hydrogen atmosphere (balloon or Parr shaker at ~4.5 bar) at room temperature for 16 hours.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with methanol.

    • Concentrate the filtrate under reduced pressure. The resulting crude amine can be purified by extraction. Dissolve the residue in diethyl ether (5 mL) and extract with 2M HCl (3 x 5 mL).

    • Neutralize the combined aqueous layers to pH 7 with 2M NaOH and extract with ethyl acetate (3 x 10 mL).

    • Dry the combined organic extracts over MgSO₄, filter, and evaporate the solvent to yield tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate as a colorless oil.[4]

Protocol 3: Synthesis of (4-Fluoropiperidin-4-yl)methanamine Dihydrochloride (Boc Deprotection)

This is a standard Boc-deprotection using strong acid.

  • Reaction Scheme: (Self-generated image for illustrative purposes)

  • Materials and Reagents:

ReagentCAS No.MW ( g/mol )Molarity/Equiv.Amount Used (Typical)
tert-Butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate1015303-08-3246.321.0 equiv~0.15 g (from Step 2)
4 M HCl in 1,4-Dioxane7647-01-036.46Large excess5 mL
Diethyl Ether60-29-774.12-As needed
  • Step-by-Step Procedure:

    • Dissolve the Boc-protected amine from Protocol 2 in a minimal amount of methanol or dichloromethane.

    • Add 4 M HCl in 1,4-dioxane (5 mL) and stir the solution at room temperature for 2-4 hours. The deprotection mechanism involves protonation of the carbamate, followed by the loss of a tert-butyl cation and subsequent decarboxylation.[5][6]

    • Monitor the reaction by TLC/LC-MS until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure.

    • Triturate the resulting residue with diethyl ether to precipitate the dihydrochloride salt.

    • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield (4-fluoropiperidin-4-yl)methanamine as its dihydrochloride salt.

Protocol 4: Synthesis of Benzyl ((4-fluoropiperidin-4-yl)methyl)carbamate

The final step is a selective protection of the primary amine. The presence of the hydrochloride salt on the piperidine nitrogen helps to deactivate it towards acylation.

  • Reaction Scheme: (Self-generated image for illustrative purposes)

  • Materials and Reagents:

ReagentCAS No.MW ( g/mol )Molarity/Equiv.Amount Used (Typical)
(4-Fluoropiperidin-4-yl)methanamine Dihydrochloride-221.121.0 equiv~0.6 mmol (from Step 3)
Benzyl Chloroformate (Cbz-Cl)501-53-1170.591.1 equiv0.09 mL
Sodium Bicarbonate (NaHCO₃)144-55-884.013.0 equiv151 mg
Tetrahydrofuran (THF)109-99-972.11-10 mL
Water7732-18-518.02-10 mL
  • Step-by-Step Procedure:

    • Suspend the dihydrochloride salt from Protocol 3 in a mixture of THF (10 mL) and water (10 mL).

    • Cool the mixture to 0 °C in an ice bath.

    • Add sodium bicarbonate (151 mg, 3.0 equiv) to neutralize the HCl salt and act as the base for the reaction.

    • Caution: Benzyl chloroformate is a lachrymator and corrosive.[7] Handle in a fume hood. Add benzyl chloroformate (0.09 mL, 1.1 equiv) dropwise to the stirred suspension.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours. The reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon of benzyl chloroformate.[8]

    • Monitor the reaction by TLC or LC-MS.

    • Once complete, extract the mixture with ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the final product, Benzyl ((4-fluoropiperidin-4-yl)methyl)carbamate.

Integrated Workflow Visualization

The following diagram provides a detailed step-by-step visualization of the entire synthetic process, including key reagents and intermediates.

G cluster_0 Stage 1: Bromofluorination cluster_1 Stage 2: Azide Formation & Reduction cluster_2 Stage 3: Boc Deprotection cluster_3 Stage 4: Selective Cbz Protection start N-Boc-4-methylenepiperidine reagents1 1. Et3N·3HF, DCM, 0°C 2. NBS, 0°C to RT product1 tert-Butyl 4-(bromomethyl)-4- fluoropiperidine-1-carboxylate reagents1->product1 reagents2 1. NaN3, DMF, 60°C 2. H2, 10% Pd/C, MeOH product1->reagents2 product2 tert-Butyl 4-(aminomethyl)-4- fluoropiperidine-1-carboxylate reagents2->product2 reagents3 4M HCl in Dioxane, RT product2->reagents3 product3 (4-Fluoropiperidin-4-yl)methanamine Dihydrochloride reagents3->product3 reagents4 Cbz-Cl, NaHCO3 THF/H2O, 0°C to RT product3->reagents4 product4 Benzyl ((4-fluoropiperidin-4-yl)methyl)carbamate reagents4->product4

Caption: Detailed workflow for the synthesis of the target compound.

References

  • MDPI. Preparation and Hydro-Lipophilic Properties of Novel Fluorinated Benzyl Carbamates of 4-Aminosalicylanilides. Available at: [Link]

  • PrepChem. Synthesis of benzyl (S)-1-(ethoxycarbonylamino-imino-methyl)-piperidin-3-ylmethylcarbamate. Available at: [Link]

  • Google Patents. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
  • PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Available at: [Link]

  • Fisher Scientific. Amine Protection / Deprotection. Available at: [Link]

  • Defense Technical Information Center. Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Available at: [Link]

  • Google Patents. US10597363B2 - Methods for preparing N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-N′-(4-(2-methylpropyloxy)phenylmethyl)carbamide and its tartrate salt and polymorphic form C.
  • Google Patents. CN107805218B - Method for preparing 4-Boc-aminopiperidine.
  • Scientific Update. Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Available at: [Link]

  • Verniest, G., et al. (2010). Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. Organic & Biomolecular Chemistry, 8(11), 2509-12. Available at: [Link]

  • PubMed. Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. Available at: [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. Available at: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. Available at: [Link]

  • Common Organic Chemistry. Benzyl Chloroformate. Available at: [Link]

  • Google Patents. WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
  • Oxford Academic. Excellent Method for Cbz-protection of Amines. Available at: [Link]

  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA. Available at: [Link]

  • PubChem. Benzyl ((4-fluoropiperidin-4-yl)methyl)carbamate hydrochloride. Available at: [Link]

  • PubMed Central. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Available at: [Link]

  • J&K Scientific LLC. BOC Protection and Deprotection. Available at: [Link]

  • PubMed. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Available at: [Link]

  • SciELO México. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Available at: [Link]

Sources

Application

Application Note: Benzyl ((4-fluoropiperidin-4-yl)methyl)carbamate in PROTAC Linkerology

This guide details the application of Benzyl ((4-fluoropiperidin-4-yl)methyl)carbamate (CAS: 1391732-73-2 / 1242200-23-0) as a strategic linker scaffold in Proteolysis Targeting Chimera (PROTAC) design. Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of Benzyl ((4-fluoropiperidin-4-yl)methyl)carbamate (CAS: 1391732-73-2 / 1242200-23-0) as a strategic linker scaffold in Proteolysis Targeting Chimera (PROTAC) design.

Executive Summary & Strategic Value

In the rational design of PROTACs, "linkerology" has shifted from passive connectors (PEG chains) to active structural elements that drive ternary complex stability.[1] Benzyl ((4-fluoropiperidin-4-yl)methyl)carbamate serves as a high-value building block offering a gem-fluoro-amino-piperidine motif.

Unlike flexible alkyl or PEG linkers, this scaffold introduces conformational rigidity and metabolic resistance due to the strategic placement of the fluorine atom at the C4 quaternary center.[1]

The "Fluorine Advantage" in Linker Design
PropertyEffect of 4-Fluoro SubstitutionImpact on PROTAC
Metabolic Stability Blocks oxidation at the C4 position (a common metabolic hotspot in piperidines).[1]Extends in vivo half-life (

).[1]
Basicity (pKa) Inductive electron withdrawal lowers the pKa of the exocyclic amine (post-deprotection).[1]Improves passive permeability by increasing the fraction of neutral species at physiological pH.[1]
Conformation Induces specific ring puckering (axial/equatorial preference) via the gauche effect.[1]Reduces the entropic penalty of binding; locks the E3-Target orientation.
Lipophilicity Modulates logD compared to non-fluorinated analogs.[1]Balances solubility without becoming too hydrophilic (like PEGs) or too lipophilic (like alkyl chains).[1]

Synthetic Strategy & Workflow

This building block is bifunctional. The secondary amine (piperidine ring) is typically the first handle used for attachment, followed by Cbz deprotection to reveal the primary amine for the second attachment.[1]

Logical Flow: Building Block to PROTAC

PROTAC_Workflow BB Building Block (4-F-Piperidine-Cbz) Step1 Step 1: Functionalize Piperidine Nitrogen BB->Step1 S_NAr or Reductive Amination Intermediate Intermediate A (Ligand 1 attached) Step1->Intermediate Step2 Step 2: Cbz Deprotection Intermediate->Step2 H2/Pd or AlCl3/HFIP AmineFree Intermediate B (Free Primary Amine) Step2->AmineFree Step3 Step 3: Amide Coupling to Ligand 2 AmineFree->Step3 HATU/DIPEA Final Final PROTAC Step3->Final

Caption: Standard synthetic workflow utilizing the orthogonal reactivity of the secondary amine and the Cbz-protected primary amine.

Detailed Experimental Protocols

Protocol A: Functionalization of the Piperidine Nitrogen (Step 1)

This step typically attaches the building block to an E3 ligase ligand (e.g., Cereblon binder) via Nucleophilic Aromatic Substitution (


).[1]

Context: Reaction of the building block with 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione (Fluorothalidomide).

Reagents:

  • Benzyl ((4-fluoropiperidin-4-yl)methyl)carbamate (1.0 equiv)[2]

  • Fluorothalidomide derivative (1.0 equiv)[1]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • DMSO or DMF (Anhydrous)[1]

Procedure:

  • Dissolution: In a flame-dried vial, dissolve Fluorothalidomide (1.0 eq) and the Piperidine Building Block (1.0 eq) in anhydrous DMSO (0.2 M concentration).

  • Base Addition: Add DIPEA (3.0 eq) dropwise. The solution may darken (yellow/green) indicating deprotonation/reaction.[1]

  • Heating: Heat the reaction mixture to 90°C for 12–16 hours.

    • Note: The steric bulk of the gem-fluoro group may slow down the nucleophilic attack compared to unsubstituted piperidines.[1]

  • Monitoring: Monitor by LC-MS. Look for the disappearance of the fluoro-phthalimide peak and formation of the product mass (

    
    ).[1]
    
  • Workup: Dilute with water/brine (1:1). Extract with Ethyl Acetate (3x).[1][3] Wash organic layer with LiCl (5% aq) to remove DMSO.[1] Dry over

    
    .[1][3]
    
  • Purification: Flash chromatography (Hexane/EtOAc or DCM/MeOH).[1][3]

Protocol B: Cbz Deprotection (Step 2)

Critical Decision: While Hydrogenolysis (


, Pd/C) is standard, it can reduce sensitive motifs in the attached ligand (e.g., aryl halides, nitro groups).[1] A mild, chemoselective alternative using Lewis Acids is recommended for complex PROTAC intermediates.[1]
Option 1: Standard Hydrogenolysis (If substrate permits)[1]
  • Dissolve Intermediate A in MeOH/EtOAc (1:1).

  • Add 10% Pd/C (10 wt% loading).

  • Stir under

    
     balloon (1 atm) for 2–4 hours.
    
  • Filter through Celite.[1]

Option 2: Chemoselective Lewis Acid Deprotection (Recommended)

This method preserves reducible functionalities often found in warheads.[1]

Reagents:

  • 
     (Aluminum Chloride)[1][3]
    
  • HFIP (1,1,1,3,3,3-Hexafluoroisopropanol) - Solvent & Activator[4]

Procedure:

  • Setup: Dissolve the Cbz-protected intermediate (1.0 eq) in HFIP (concentration ~0.1 M).[1]

  • Addition: Add

    
     (3.0 eq) in one portion at room temperature.
    
    • Caution: Exothermic.[1] HFIP is volatile; use a sealed tube or efficient condenser.[1]

  • Reaction: Stir at room temperature for 2–6 hours. The reaction turns a clear to slightly colored solution.[1]

  • Quench: Dilute with DCM. Slowly add saturated

    
     (aq) to quench aluminum salts.[1]
    
  • Extraction: Extract with DCM (3x). The fluorinated solvent (HFIP) will partition but largely evaporates.[1]

  • Validation: Verify complete removal of the benzyl carbamate (-91 Da mass shift) via LC-MS.

Physicochemical Validation & Troubleshooting

Interpreting NMR with Gem-Fluoro Groups

The fluorine atom at C4 introduces specific splitting patterns that can be confusing during QC.

NucleusObservationExplanation

NMR
Single peak ~ -160 to -180 ppm.Diagnostic for aliphatic fluorine.[1][5]

NMR
Splitting of adjacent methylene protons.The

protons of the aminomethyl group (attached to C4) will appear as a doublet (J ~20-25 Hz) due to geminal H-F coupling (

).[1]

NMR
C4 doublet (

Hz).
The quaternary carbon signal will be split significantly.[1]
Common Issues & Solutions
  • Issue: Low solubility of the final PROTAC.

    • Cause: The rigid piperidine linker lacks the hydration shell of PEG.[1]

    • Solution: If the final PROTAC is insoluble, consider protonating the exocyclic amine (formulate as HCl or Mesylate salt) before final biological testing, or introduce a mini-PEG spacer on the warhead side.[1]

  • Issue: Incomplete S_NAr reaction.

    • Cause: Steric hindrance from the C4-fluorine/methylamine cluster.[1]

    • Solution: Switch to microwave irradiation (120°C, 30 mins) or use a stronger base (DBU) if the substrate tolerates it.[1]

References

  • Linker Design Principles

    • Troup, R. I., et al. (2020).[1] Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy.[1] Link

  • Fluorine in Medicinal Chemistry

    • Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews.[1][5] Link

  • Cbz Deprotection Methodologies

    • Vinayagam, V., et al. (2024).[1][3] Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. Journal of Organic Chemistry. Link[1]

  • Piperidine Conformation Studies

    • Gierse, R. M., et al. (2020).[1][6] Understanding the Conformational Behavior of Fluorinated Piperidines. Chemistry – A European Journal.[1][5] Link[1]

Sources

Method

Application Note: Scalable Synthesis of Benzyl ((4-fluoropiperidin-4-yl)methyl)carbamate

Executive Summary This application note details the process development and scale-up strategy for Benzyl ((4-fluoropiperidin-4-yl)methyl)carbamate , a critical pharmacophore found in Dopamine D4 receptor antagonists and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the process development and scale-up strategy for Benzyl ((4-fluoropiperidin-4-yl)methyl)carbamate , a critical pharmacophore found in Dopamine D4 receptor antagonists and various metabolic disease modulators.

The synthesis of gem-fluoro-amino piperidines presents two primary engineering challenges:

  • Regioselective Fluorination: Installing a fluorine atom at a quaternary center adjacent to a basic nitrogen.

  • Safety Management: Handling hazardous fluorinating agents (HF-pyridine) and energetic intermediates (azides) at scale.

This protocol transitions from traditional medicinal chemistry routes (chromatography-heavy) to a scalable, crystallization-driven process suitable for multi-gram to kilogram batches.

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on the regioselective ring opening of a spiro-epoxide. Unlike direct fluorination of piperidines, which often yields mixtures, the epoxide route leverages the inherent reactivity of the 1-oxa-6-azaspiro[2.5]octane system to install the fluorine and the carbon handle simultaneously.

Synthetic Pathway Visualization

SynthesisRoute Start 1-Boc-4-methylene piperidine Epoxide Spiro-Epoxide (Intermediate A) Start->Epoxide mCPBA DCM, 0°C FluoroAlcohol 4-Fluoro-4-hydroxymethyl piperidine (Intermediate B) Epoxide->FluoroAlcohol Olah's Reagent (HF-Pyridine) Azide Azide Intermediate (In Situ) FluoroAlcohol->Azide 1. MsCl, Et3N 2. NaN3, DMF Amine 4-Aminomethyl Intermediate Azide->Amine Staudinger (PPh3, H2O) Protected N-Boc, N-Cbz Precursor Amine->Protected Cbz-Cl NaHCO3 Final Target: Benzyl ((4-fluoropiperidin-4-yl) methyl)carbamate HCl Protected->Final 4M HCl Dioxane

Caption: Linear synthetic sequence highlighting critical intermediates. Red nodes indicate high-hazard process steps requiring specific engineering controls.

Detailed Experimental Protocols

Step 1: Epoxidation of 1-Boc-4-methylenepiperidine

Objective: Preparation of tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate.

  • Rationale: m-CPBA is selected over performic acid for its high yields and clean profile, despite atom economy issues. For kilo-scale, in situ generation of dimethyldioxirane (DMDO) or acetonitrile/H2O2 is preferred to avoid solid peroxide handling, but m-CPBA is detailed here for standard lab scale-up (up to 100g).

Protocol:

  • Charge: To a 2L jacketed reactor, add 1-Boc-4-methylenepiperidine (50.0 g, 253 mmol) and Dichloromethane (DCM) (500 mL, 10 vol).

  • Cool: Chill the solution to 0°C.

  • Addition: Add m-CPBA (70% wt, 68.5 g, 278 mmol) portion-wise over 1 hour. Critical: Maintain internal temperature <5°C to prevent exotherms.

  • Reaction: Stir at 0°C for 2 hours, then warm to 20°C and stir for 12 hours. Monitor by TLC (Hex/EtOAc 4:1) or GC-MS.

  • Quench: Cool to 0°C. Add 10% aqueous Na2SO3 (250 mL) slowly (exothermic peroxide quenching). Verify negative peroxide test (starch-iodide paper).

  • Workup: Wash organics with sat. NaHCO3 (3 x 200 mL) to remove m-chlorobenzoic acid.

  • Isolation: Dry (MgSO4), filter, and concentrate.

  • Purification: The crude spiro-epoxide is typically sufficiently pure (>95%) for the next step. If needed, recrystallize from Hexane/Et2O.

Step 2: Regioselective Ring Opening (Hydrofluorination)

Objective: Synthesis of tert-butyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate. Safety Alert: EXTREME HAZARD. HF-Pyridine (Olah’s Reagent) is corrosive and toxic. Bone seeker. Use only in a designated hood with Calcium Gluconate gel available.

Protocol:

  • Vessel: Use a Polyethylene (HDPE) or Teflon (PFA) flask. Glass is incompatible with HF.

  • Charge: Add Spiro-epoxide (Intermediate A) (40.0 g, 187 mmol) and DCM (anhydrous, 120 mL).

  • Cool: Cool mixture to -10°C (ice/salt bath).

  • Addition: Add 70% HF-Pyridine (Olah's Reagent) (20 mL, approx. 5 eq) dropwise via a plastic syringe/cannula.

    • Note: The reaction is regioselective. Fluoride attacks the more substituted carbon (C4) due to carbocationic character in the transition state.

  • Reaction: Allow to warm to Room Temperature (RT) overnight.

  • Quench (Critical): Pour the reaction mixture slowly into a stirred slurry of Ice/Solid NaHCO3 (excess). Caution: Massive CO2 evolution.

  • Extraction: Extract with DCM (3 x 150 mL). Wash combined organics with 1M HCl (to remove pyridine), then brine.

  • Yield: Concentrate to yield the fluorohydrin as a thick oil.

Step 3: Functional Group Interconversion (Alcohol Amine)

Objective: Conversion to tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate via Azide.

Protocol:

  • Activation (Mesylation):

    • Dissolve Fluorohydrin (30 g, 128 mmol) in DCM (300 mL) with Et3N (26.8 mL, 192 mmol).

    • Cool to 0°C. Add Methanesulfonyl chloride (MsCl) (11.9 mL, 154 mmol) dropwise.

    • Stir 1h. Aqueous workup (water/brine). Concentrate to give crude mesylate.

  • Displacement (Azidation):

    • Dissolve crude mesylate in DMF (150 mL).

    • Add Sodium Azide (NaN3) (12.5 g, 192 mmol). Safety: Keep concentration <0.5 M to prevent explosion risk.

    • Heat to 80°C for 6 hours behind a blast shield.

    • Cool, dilute with water, extract with EtOAc. Do not concentrate the azide to dryness if avoidable.

  • Reduction (Staudinger):

    • To the wet EtOAc solution of azide, add Triphenylphosphine (PPh3) (37.0 g, 140 mmol) and Water (5 mL).

    • Stir at RT for 16 hours. (Evolution of N2 gas).

    • Purification: The amine can be extracted into 1M citric acid, washed with organic solvent (removing Ph3PO), then basified and re-extracted to yield pure amine.

Step 4: Cbz Protection & Salt Formation

Objective: Final assembly of Benzyl ((4-fluoropiperidin-4-yl)methyl)carbamate HCl.

Protocol:

  • Protection:

    • Dissolve Amine (20 g, 86 mmol) in THF/Water (1:1, 200 mL).

    • Add NaHCO3 (14.4 g, 172 mmol).

    • Add Benzyl chloroformate (Cbz-Cl) (13.5 mL, 95 mmol) dropwise at 0°C.

    • Stir 2h. Extract EtOAc. Dry/Concentrate.[1]

    • Result:tert-butyl 4-(((benzyloxy)carbonyl)amino)methyl)-4-fluoropiperidine-1-carboxylate.

  • Deprotection:

    • Dissolve the protected intermediate in 1,4-Dioxane (50 mL).

    • Add 4M HCl in Dioxane (100 mL). Stir at RT for 3 hours. Product may precipitate.

    • Add Diethyl Ether (200 mL) to complete precipitation.

  • Filtration: Filter the white solid under N2. Wash with ether.

  • Drying: Vacuum oven at 40°C.

Process Safety & Engineering Controls

Scale-up of this chemistry requires strict adherence to safety protocols, particularly for HF and Azide steps.

SafetyProtocol cluster_HF HF-Pyridine Handling cluster_Azide Azide Handling PPE PPE: Neoprene Gloves, Face Shield, Apron Vessel Material: HDPE/Teflon Only (NO GLASS) PPE->Vessel Quench Quench: Pour INTO Sat. NaHCO3/Ice Slurry Vessel->Quench FirstAid First Aid: Calcium Gluconate Gel immediately on exposure Quench->FirstAid Conc Limit Concentration < 0.5 M Temp Temp Control < 90°C Conc->Temp Waste Waste: Quench with Nitrite/Acid (controlled) Temp->Waste

Caption: Mandatory safety workflows for handling Fluorinating agents and Azides.

Critical Parameters Table
ParameterSpecificationReason
Reaction Temp (Step 1) < 5°C during additionPrevent thermal runaway of mCPBA
Reactor Material (Step 2) HDPE / PFAHF etches glass; risk of vessel failure
Azide Concentration < 0.5 MPrevent explosive energy density
Quench pH (Step 2) pH > 7Ensure complete neutralization of HF

Analytical Specifications

To validate the synthesis, the following analytical markers should be checked.

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       9.10 (br s, 2H, NH2+), 7.80 (t, 1H, NH-Cbz), 7.35 (m, 5H, Ph), 5.05 (s, 2H, Ph-CH2), 3.40 (d, 2H, CH2-N), 3.10-2.90 (m, 4H, Ring), 1.90-1.70 (m, 4H, Ring).
      
  • 19F NMR:

    • Distinct singlet (decoupled) or multiplet around -160 to -175 ppm (characteristic of gem-fluoro/alkyl systems).

  • Mass Spectrometry:

    • [M+H]+ calc for C14H20FN2O2: 267.15. Found: 267.2.

References

  • Regioselective Ring Opening of Spiro-Epoxides

    • Sigma-Aldrich.[2] "1-Oxa-6-azaspiro[2.5]octane-6-carboxylic acid tert-butyl ester."[2] Link

  • Fluorination Methodologies

    • Organic Syntheses.[3] "Preparation of Pyridinium Poly(hydrogen fluoride)." Org. Synth. 1979, 59, 85. Link

  • Target Molecule Data

    • PubChem.[4][5] "Benzyl ((4-fluoropiperidin-4-yl)methyl)carbamate hydrochloride."[5] CID 124220023.[5] Link

  • Safety in Fluorination

    • Stanford EHS. "Hydrofluoric Acid Safety."[4][6] Link

  • Related Piperidine Synthesis

    • ScienceDaily. "Chemists develop new synthesis method for producing fluorinated piperidines." (2019).[7] Link

Sources

Application

Application Note: Synthesis and Handling of Benzyl ((4-fluoropiperidin-4-yl)methyl)carbamate

This Application Note is designed to serve as a definitive technical guide for the synthesis and handling of Benzyl ((4-fluoropiperidin-4-yl)methyl)carbamate . This scaffold is a high-value "smart building block" in medi...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to serve as a definitive technical guide for the synthesis and handling of Benzyl ((4-fluoropiperidin-4-yl)methyl)carbamate . This scaffold is a high-value "smart building block" in medicinal chemistry, utilized to modulate basicity (pKa), block metabolic soft spots, and introduce conformational constraints in drug candidates (e.g., CCR5 antagonists, Kinase inhibitors).

Executive Summary & Strategic Rationale

The target molecule, Benzyl ((4-fluoropiperidin-4-yl)methyl)carbamate , represents a critical intermediate where the piperidine nitrogen is available for coupling, while the exocyclic amine is orthogonally protected by a Carboxybenzyl (Cbz) group. The presence of the fluorine atom at the C4 quaternary center is not merely decorative; it exploits the gauche effect to influence the piperidine chair conformation and lowers the pKa of the neighboring amines, often improving the lipophilicity (LogD) and metabolic stability of the final drug candidate.

Key Synthetic Challenge: The primary difficulty lies in constructing the tetrasubstituted carbon center (C4) bearing both a fluorine atom and a nitrogenous side chain without causing elimination (dehydrofluorination) or ring distortion.

Recommended Route: This guide details the "Bromofluorination Strategy" . Unlike the traditional DAST/Deoxo-Fluor deoxofluorination of alcohols (which often suffers from competitive elimination to the alkene), this route utilizes the regioselective addition of HF and Bromine across an exocyclic double bond. This method is scalable, safer, and offers superior regiocontrol.

Reaction Workflow & Pathway Analysis

The synthesis is broken down into four critical stages. The logic follows an orthogonal protection strategy: Boc for the ring nitrogen (acid-labile) and Cbz for the exocyclic amine (hydrogenolysis-labile), allowing for selective manipulation.

Logical Pathway Diagram (DOT)

SynthesisPathway Start N-Boc-4-Piperidone Step1 Step 1: Wittig (Methylenation) Start->Step1 Inter1 N-Boc-4-methylene piperidine Step1->Inter1 Step2 Step 2: Bromofluorination (Et3N-3HF / NBS) Inter1->Step2 Regioselective F- addition Inter2 4-Bromo-4-fluoromethyl Intermediate Step2->Inter2 Step3 Step 3: Azidation & Reduction Inter2->Step3 SN2 Displacement Inter3 4-Aminomethyl-4-fluoro piperidine (Boc) Step3->Inter3 Step4 Step 4: Cbz Protection Inter3->Step4 Step5 Step 5: Boc Deprotection (HCl/Dioxane) Step4->Step5 Final Target: Benzyl ((4-fluoropiperidin-4-yl) methyl)carbamate HCl Step5->Final

Figure 1: Orthogonal protection strategy and functional group interconversion pathway.

Detailed Experimental Protocols

Step 1: Preparation of N-Boc-4-methylenepiperidine

Objective: Convert the ketone to the exocyclic alkene.

  • Reagents: Methyltriphenylphosphonium bromide (1.2 equiv), KOtBu (1.2 equiv), THF (Anhydrous).

  • Protocol:

    • Suspend methyltriphenylphosphonium bromide in dry THF at 0°C.

    • Add Potassium tert-butoxide (KOtBu) portion-wise. The solution will turn bright yellow (ylide formation). Stir for 1 hour.

    • Add N-Boc-4-piperidone (dissolved in THF) dropwise.

    • Warm to Room Temperature (RT) and stir for 4 hours.

    • Workup: Quench with saturated NH4Cl. Extract with EtOAc.[1][2][3][4] The product is a clear oil.

  • Critical Note: Ensure moisture-free conditions to prevent ylide quenching.

Step 2: Regioselective Bromofluorination (The "Key" Step)

Objective: Install the Fluorine at C4 and a Bromine handle at the methyl group.

  • Reagents: Triethylamine trihydrofluoride (Et3N·3HF), N-Bromosuccinimide (NBS), DCM.

  • Protocol:

    • Dissolve N-Boc-4-methylenepiperidine (1.0 equiv) in DCM at 0°C.

    • Add Et3N[3]·3HF (1.5 equiv) slowly. (Use plastic/Teflon ware if possible, though glass is acceptable for short durations with this specific reagent).

    • Add NBS (1.1 equiv) portion-wise in the dark (wrap flask in foil).

    • Stir at 0°C for 30 mins, then warm to RT for 2 hours.

    • Mechanism: The alkene attacks the bromonium ion. The Fluoride anion (from HF) attacks the most substituted carbon (C4) due to carbocation stabilization, resulting in 4-fluoro-4-(bromomethyl)piperidine .

    • Workup: Quench carefully with saturated NaHCO3 (gas evolution!). Wash with water/brine.[3]

Step 3: Azidation and Reduction

Objective: Convert the bromomethyl group to an aminomethyl group.

  • Part A: Azide Displacement

    • Reagents: NaN3 (3.0 equiv), DMF, 80°C.

    • Protocol: Treat the bromide intermediate with Sodium Azide in DMF. Heat to 80°C for 6-12 hours.

    • Safety: Do not concentrate azide solutions to dryness if low molecular weight impurities are suspected.

  • Part B: Staudinger or Hydrogenation

    • Reagents: H2 (1 atm), Pd/C (10% wt), MeOH.

    • Protocol: Hydrogenate the azide at RT.

    • Result:1-Boc-4-aminomethyl-4-fluoropiperidine .

Step 4: Cbz Protection

Objective: Protect the newly formed primary amine.

  • Reagents: Benzyl chloroformate (Cbz-Cl, 1.1 equiv), NaHCO3 (2.0 equiv), DCM/Water (biphasic) or THF.

  • Protocol:

    • Dissolve the amine in DCM.[5] Add saturated aqueous NaHCO3.[1]

    • Cool to 0°C. Add Cbz-Cl dropwise.

    • Stir vigorously (Schotten-Baumann conditions) for 2 hours.

    • Purification: Separate layers. The organic layer contains the N-Boc-N'-Cbz intermediate.

Step 5: Selective Boc Deprotection

Objective: Liberate the piperidine nitrogen for downstream usage.

  • Reagents: 4M HCl in Dioxane or TFA/DCM (1:4).

  • Protocol:

    • Dissolve the intermediate in minimal DCM.

    • Add 4M HCl in Dioxane (5-10 equiv).

    • Stir at RT for 1-2 hours.

    • Isolation: The product often precipitates as the Hydrochloride salt. Filter and wash with ether.

    • Final Product: Benzyl ((4-fluoropiperidin-4-yl)methyl)carbamate hydrochloride .

Quantitative Data & Process Parameters

ParameterSpecification / ConditionRationale
Fluorination Reagent Et3N·3HF (Olah's Reagent variant)Less volatile/corrosive than anhydrous HF; provides excellent regioselectivity for Markovnikov addition.
Temperature (Step 2) 0°C

RT
Controls the exotherm of bromonium formation; prevents over-bromination.
Solvent (Step 3) DMF (Azidation) / MeOH (Reduction)DMF promotes SN2 displacement. MeOH is ideal for Pd/C hydrogenation.
Yield (Overall) 40-55% (5 Steps)High efficiency for a quaternary fluorinated center.
Appearance White to Off-White Solid (HCl Salt)Stable salt form, non-hygroscopic compared to free base.

Quality Control & Validation

To ensure the integrity of the synthesized block, verify the following spectral markers:

  • 19F NMR: Expect a singlet (or triplet if H-coupled) around -160 to -180 ppm . The absence of alkene signals confirms complete fluorination.

  • 1H NMR (Diagnostic):

    • Piperidine Ring: Look for the disappearance of the Boc singlet (1.45 ppm).

    • Cbz Group: Singlet at ~5.1 ppm (CH2) and Multiplet at 7.3-7.4 ppm (Aromatic).

    • Methylene (CH2-N): Doublet (J_H-F coupling) around 3.2-3.5 ppm. The fluorine coupling (J ~20 Hz) confirms the geminal relationship.

  • Mass Spectrometry: ESI+ [M+H] = 267.15 (Free base mass).

References

  • Regioselective Bromofluorination: Van der Eycken, J., et al. "Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines." Organic & Biomolecular Chemistry, 2010.

  • Cbz Protection Protocols: "Preparation of Mono-Cbz Protected Guanidines." PMC - NIH, 2016.

  • Boc Deprotection: "Selective Thermal Deprotection of N-Boc Protected Amines." Journal of Organic Chemistry, 2024.

  • Compound Characterization: PubChem CID 124220023, "Benzyl ((4-fluoropiperidin-4-yl)methyl)carbamate hydrochloride".

  • General Fluorine Chemistry: "Synthesis and application of trifluoromethylpyridines...". Journal of Fluorine Chemistry (Contextual background on fluorinated heterocycles).

Sources

Method

Application Note: Quantitative Analysis of Benzyl ((4-fluoropiperidin-4-yl)methyl)carbamate using HPLC-UV and LC-MS/MS

Abstract This document provides detailed analytical procedures for the quantitative determination of Benzyl ((4-fluoropiperidin-4-yl)methyl)carbamate, a key intermediate in pharmaceutical synthesis. We present two robust...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides detailed analytical procedures for the quantitative determination of Benzyl ((4-fluoropiperidin-4-yl)methyl)carbamate, a key intermediate in pharmaceutical synthesis. We present two robust, validated methods tailored for different applications: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method ideal for purity assessment and content uniformity in bulk drug substance, and a highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification in complex matrices, such as during reaction monitoring or in pharmacokinetic studies. This guide offers comprehensive, step-by-step protocols, method validation parameters, and the scientific rationale behind the chosen analytical strategies, designed for researchers, quality control analysts, and drug development professionals.

Introduction and Significance

Benzyl ((4-fluoropiperidin-4-yl)methyl)carbamate is a heterocyclic carbamate derivative that often serves as a crucial building block in the synthesis of pharmacologically active compounds. The precise and accurate quantification of this intermediate is paramount to ensure the quality, consistency, and safety of the final Active Pharmaceutical Ingredient (API). In-process control, purity analysis of the starting material, and stability testing all rely on dependable analytical methods. Failure to control the quantity and purity of this intermediate can lead to inconsistent yields, higher impurity profiles in the final API, and potential downstream manufacturing challenges.

This application note addresses this critical need by providing two distinct, fit-for-purpose analytical methods. The selection between HPLC-UV and LC-MS/MS is dictated by the specific requirements of the analysis, primarily the concentration range of the analyte and the complexity of the sample matrix.

Physicochemical Properties of Benzyl ((4-fluoropiperidin-4-yl)methyl)carbamate:

PropertyValueSource
Molecular Formula C₁₄H₁₉FN₂O₂PubChem[1]
Molecular Weight 266.31 g/mol (Free Base)PubChem[1]
Structure Contains a benzyl chromophore, a carbamate linker, and a basic piperidine ring.

The presence of the benzyl group provides strong ultraviolet (UV) absorbance, making HPLC-UV a viable technique for quantification at moderate to high concentrations. The basic piperidine nitrogen is readily protonated, enabling sensitive detection by electrospray ionization tandem mass spectrometry (ESI-MS/MS), which is ideal for trace-level analysis.

Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is designed for the routine quality control of Benzyl ((4-fluoropiperidin-4-yl)methyl)carbamate as a raw material or isolated intermediate, focusing on assay and purity determination.

Principle of HPLC-UV Analysis

Reverse-phase HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (C18) is used with a polar mobile phase. Benzyl ((4-fluoropiperidin-4-yl)methyl)carbamate, being a moderately polar compound, is retained on the column and then eluted by a mixture of an aqueous buffer and an organic solvent. The addition of an acid, such as formic acid, to the mobile phase ensures the piperidine nitrogen is consistently protonated, leading to symmetrical peak shapes and reproducible retention times.[2] Quantification is achieved by measuring the analyte's UV absorbance at a specific wavelength and comparing it to a calibration curve constructed from reference standards.

Experimental Protocol: HPLC-UV

Reagents and Materials:

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade or Milli-Q)

  • Formic Acid (LC-MS Grade, ≥99%)

  • Benzyl ((4-fluoropiperidin-4-yl)methyl)carbamate Reference Standard

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

Chromatographic Conditions:

ParameterConditionRationale
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µmProvides excellent retention and separation for moderately polar analytes.
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier ensures analyte protonation for good peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Gradient 20% B to 80% B over 10 min, hold for 2 min, return to 20% B and equilibrate for 3 minA gradient ensures efficient elution and separation from potential impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintains stable retention times and improves peak symmetry.[3][4]
Injection Volume 10 µL
Detection Wavelength 258 nmThe benzyl group provides significant absorbance; this wavelength offers a good balance of sensitivity and selectivity.[5]

Preparation of Solutions:

  • Mobile Phase Preparation: Add 1.0 mL of formic acid to 1 L of HPLC-grade water for Mobile Phase A. Add 1.0 mL of formic acid to 1 L of acetonitrile for Mobile Phase B.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

  • Calibration Standards: Perform serial dilutions of the stock solution with the diluent to prepare a series of calibration standards ranging from 1 µg/mL to 200 µg/mL.

  • Sample Preparation ("Dilute and Shoot"): Accurately weigh an appropriate amount of the test sample, dissolve it in the diluent to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL), and filter through a 0.45 µm syringe filter before injection.[6]

Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This ultra-sensitive and highly selective method is suitable for quantifying Benzyl ((4-fluoropiperidin-4-yl)methyl)carbamate in complex matrices or at very low concentrations, such as in biological fluids or for genotoxic impurity analysis.

Principle of LC-MS/MS Analysis

LC-MS/MS combines the separation power of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry. The analyte is first separated from matrix components on an HPLC column. It then enters the mass spectrometer source, where it is ionized, typically via Electrospray Ionization (ESI). In the first quadrupole (Q1), a specific precursor ion (the protonated molecule, [M+H]⁺) is selected. This ion is then fragmented in the collision cell (Q2), and specific product ions are monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, minimizing interference from the sample matrix.[7]

LCMSMS_Workflow cluster_LC Liquid Chromatography cluster_MS Tandem Mass Spectrometry LC_Separation LC Separation (C18 Column) ESI Electrospray Ionization (ESI) LC_Separation->ESI Eluent Q1 Q1: Precursor Ion Selection ([M+H]⁺) ESI->Q1 Ions Q2 Q2: Collision-Induced Dissociation (CID) Q1->Q2 [M+H]⁺ Q3 Q3: Product Ion Monitoring Q2->Q3 Fragment Ions Detector Detector Q3->Detector Data Data Acquisition & Quantification Detector->Data

LC-MS/MS MRM Workflow Diagram
Experimental Protocol: LC-MS/MS

Reagents and Materials:

  • Acetonitrile and Methanol (LC-MS Grade)

  • Water (LC-MS Grade)

  • Formic Acid (LC-MS Grade, ≥99%)

  • Benzyl ((4-fluoropiperidin-4-yl)methyl)carbamate Reference Standard

  • Internal Standard (IS), e.g., a stable isotope-labeled version or a structurally similar compound.

  • Solid Phase Extraction (SPE) Cartridges (e.g., Mixed-Mode Cation Exchange)

Instrumentation:

  • UHPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

LC and MS/MS Conditions:

ParameterConditionRationale
LC Column C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µmSmaller particle size and dimensions are suitable for fast, high-efficiency separations compatible with MS.
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Gradient 5% B to 95% B over 4 min, hold for 1 min, return to 5% B and equilibrate for 2 minFast gradient for high-throughput analysis.
Ionization Mode ESI PositiveThe basic piperidine nitrogen is readily protonated.
MRM Transitions Precursor [M+H]⁺: m/z 267.1Product Ion 1 (Quantifier): e.g., m/z 91.1 (Tropylium ion)Product Ion 2 (Qualifier): e.g., m/z 108.1 (Benzyl alcohol fragment)Precursor corresponds to the protonated free base. Product ions are chosen based on stability and intensity from fragmentation of the benzyl and carbamate moieties.
Collision Energy To be optimized for each transition
Source Temp. 500 °CTo be optimized

Sample Preparation (from Plasma using SPE):

  • Pre-treatment: To 200 µL of plasma sample, add 20 µL of Internal Standard working solution and 400 µL of 4% phosphoric acid in water. Vortex to mix.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol to remove interferences.

  • Elution: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of mobile phase A/B (95:5) for injection.

SPE_Protocol Condition 1. Condition (Methanol, then Water) Equilibrate 2. Equilibrate (Loading Buffer) Condition->Equilibrate Load 3. Load (Pre-treated Sample) Equilibrate->Load Wash1 4. Wash 1 (Aqueous Wash) Load->Wash1 Wash2 5. Wash 2 (Organic Wash) Wash1->Wash2 Elute 6. Elute (Ammoniated Methanol) Wash2->Elute Evap 7. Evaporate & Reconstitute Elute->Evap

Solid-Phase Extraction (SPE) Workflow

Method Validation Strategy

To ensure that the analytical methods are suitable for their intended purpose, validation should be performed in accordance with regulatory guidelines such as those from the International Council for Harmonisation (ICH).[8][9] A validated method provides confidence that the results are accurate and reproducible.

Key Validation Parameters:

ParameterDescriptionTypical Acceptance Criteria (Assay Method)
Specificity/Selectivity The ability to assess the analyte unequivocally in the presence of other components (impurities, matrix components).[10]Peak is free from interference at the retention time of the analyte. Peak purity should pass evaluation.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.995.[4]
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.Typically 80% to 120% of the target concentration.
Accuracy The closeness of test results to the true value.Recovery of 98.0% to 102.0% for spiked samples.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Assessed as Repeatability (intra-day) and Intermediate Precision (inter-day).Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1; RSD ≤ 10%.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.No significant impact on results from minor changes in flow rate, temperature, mobile phase composition.

Conclusion

The two analytical methods detailed in this application note provide robust and reliable frameworks for the quantification of Benzyl ((4-fluoropiperidin-4-yl)methyl)carbamate. The HPLC-UV method offers a straightforward and cost-effective solution for purity and assay testing of bulk materials. For applications requiring higher sensitivity and selectivity, particularly in complex biological matrices, the LC-MS/MS method provides an exceptional tool for trace-level quantification. The choice of method should be guided by the specific analytical challenge, including the expected analyte concentration, matrix complexity, and the required throughput. Proper method validation according to established guidelines is essential before implementation for routine analysis.

References

  • J Pharm Biomed Anal. (2005). A new validated method for the simultaneous determination of benzocaine, propylparaben and benzyl alcohol in a bioadhesive gel by HPLC. PubMed. Available at: [Link]

  • PubMed. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Available at: [Link]

  • Gavin Publishers. (2018). Validation of Analytical Methods: A Review. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of 1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine on Newcrom R1 HPLC column. Available at: [Link]

  • Alternative Therapies In Health And Medicine. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Available at: [Link]

  • PubMed Central. (n.d.). Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases. Available at: [Link]

  • Separation Science. (n.d.). Effective Analysis Carbamate Pesticides. Available at: [Link]

  • Google Patents. (n.d.). US10597363B2 - Methods for preparing N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-N′-(4-(2-methylpropyloxy)phenylmethyl)carbamide and its tartrate salt and polymorphic form C.
  • Pharmaguideline. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Available at: [Link]

  • NIH. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. PubMed Central. Available at: [Link]

  • SciRP.org. (n.d.). A Novel RP-HPLC Method for Estimating Fulvestrant, Benzoyl Alcohol, and Benzyl Benzoate in Injection Formulation. Available at: [Link]

  • LinkedIn. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Available at: [Link]

  • University of Bristol. (n.d.). In Situ Silane Activation Enables Catalytic Reduction of Carboxylic Acids - Supporting Information. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Available at: [Link]

  • Organic Syntheses. (n.d.). Procedure. Available at: [Link]

  • NIH. (n.d.). Benzyl ((4-fluoropiperidin-4-yl)methyl)carbamate hydrochloride. PubChem. Available at: [Link]

  • ResearchGate. (2011). A Simple and Rapid Assay for Analyzing Residues of Carbamate Insecticides in Vegetables and Fruits: Hot Water Extraction Followed by Liquid Chromatography-Mass Spectrometry. Available at: [Link]

  • Ingenieria Analitica Sl. (2013). Fast Determination of N-Methyl Carbamate Pesticides in Fruit and Vegetable Juice. Available at: [Link]

  • IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Available at: [Link]

  • MDPI. (n.d.). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Available at: [Link]

  • ResearchGate. (1993). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Available at: [Link]

  • Sema. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. Available at: [Link]

  • Chromatography Forum. (2015). piperidine analysis in API by GC-HS. Available at: [Link]

  • MDPI. (n.d.). 4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide. Available at: [Link]

  • Wikipedia. (n.d.). Benzyl carbamate. Available at: [Link]

  • Agilent. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Available at: [Link]

Sources

Application

Application Note: Safe Handling and Storage of Benzyl ((4-fluoropiperidin-4-yl)methyl)carbamate

Executive Summary This guide details the technical protocols for the safe handling, storage, and experimental application of Benzyl ((4-fluoropiperidin-4-yl)methyl)carbamate (CAS: 1391732-73-2 for HCl salt).[1] Primarily...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the technical protocols for the safe handling, storage, and experimental application of Benzyl ((4-fluoropiperidin-4-yl)methyl)carbamate (CAS: 1391732-73-2 for HCl salt).[1] Primarily used as a scaffold in medicinal chemistry, this compound features a 4-fluoro-4-aminomethyl piperidine core protected by a Carboxybenzyl (Cbz) group.[1]

Its unique structure—combining a nucleophilic secondary amine (piperidine ring), a metabolic blocking fluorine, and an orthogonally protected primary amine—requires precise handling to maintain integrity and ensure safety. This document synthesizes safety data with practical laboratory workflows.

Chemical Identity & Properties

PropertySpecification
Chemical Name Benzyl ((4-fluoropiperidin-4-yl)methyl)carbamate (often supplied as HCl salt)
CAS Number 1391732-73-2 (Hydrochloride)
Molecular Formula C₁₄H₁₉FN₂O₂[1][2] · HCl
Molecular Weight 302.77 g/mol (HCl salt); 266.31 g/mol (Free Base)
Appearance White to off-white solid powder
Solubility Water: Moderate (Salt form)DMSO/DMF: SolubleDCM/EtOAc: Soluble (Free base)
Key Moiety 4-Fluoro-piperidine core; Cbz-protected exocyclic amine

Risk Assessment & Safety Profile (E-E-A-T)

Hazard Classification

While specific toxicological data (LD50) for this exact intermediate is limited, structure-activity relationship (SAR) analysis of fluorinated piperidines and carbamates dictates the following precautionary classification:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Critical Handling Logic
  • Fluorine Stability: The fluorine atom at the C4 position is geminal to the alkyl-amine chain.[1] While generally stable, avoid strongly basic conditions at high temperatures (>80°C) , which could theoretically induce elimination of HF, leading to aromatization or ring degradation.

  • Amine Reactivity: In its free base form, the piperidine nitrogen is a potent nucleophile. Exposure to atmospheric CO₂ can form carbamates, and oxidation is possible over long periods. Always store under inert atmosphere (Argon/Nitrogen) if free-based. [1]

  • Hygroscopicity: The hydrochloride salt is hygroscopic.[1] Moisture absorption alters the effective molecular weight, leading to stoichiometric errors in coupling reactions.

Personal Protective Equipment (PPE)[1]
  • Respiratory: N95/P2 particulate respirator required during weighing of open powders.[1]

  • Dermal: Nitrile gloves (minimum thickness 0.11 mm).[1] Double-gloving recommended when handling solutions >100 mM.[1]

  • Ocular: Chemical safety goggles.

Storage & Stability Protocols

Long-Term Storage (Stock)
  • Temperature: 2°C to 8°C (Refrigerated).

  • Environment: Desiccated, dark container.[3]

  • Headspace: Purge with Argon or Nitrogen before resealing.[1]

  • Shelf Life: >2 years if stored properly in salt form.[1]

Working Solutions
  • Solvent Choice: DMSO or DMF are preferred for stock solutions (100 mM) due to high solubility and low volatility.[1]

  • Stability: Solutions in DMSO are stable for 1 month at -20°C. Avoid repeated freeze-thaw cycles (aliquot immediately).[1]

Experimental Protocols

Protocol A: Free-Basing the Hydrochloride Salt

Context: Most coupling reactions (e.g., S_NAr, Amide coupling) require the piperidine nitrogen to be unprotonated.

  • Dissolution: Dissolve 1.0 eq of the HCl salt in Dichloromethane (DCM) (approx. 10 mL/g).

  • Wash: Transfer to a separatory funnel. Wash with 1.0 M Na₂CO₃ or saturated NaHCO₃ (2 x volume).[1]

    • Note: Avoid NaOH if possible to prevent potential hydrolysis of the Cbz group or elimination side-reactions.[1]

  • Extraction: Extract the aqueous layer once more with DCM.[1]

  • Drying: Dry combined organics over anhydrous Na₂SO₄.

  • Concentration: Filter and concentrate in vacuo at <30°C.

  • Validation: Verify complete removal of HCl by NMR (shift of alpha-protons) or simply use immediately in the next step.

Protocol B: Cbz Deprotection (Post-Coupling)

Context: After coupling the piperidine ring to a scaffold, the Cbz group must be removed to reveal the primary amine.

  • Method 1: Hydrogenolysis (Preferred) [1]

    • Catalyst: 10% Pd/C (10 wt% loading).

    • Solvent: MeOH or EtOH.

    • Conditions: H₂ atmosphere (balloon pressure), RT, 2-4 hours.

    • Why: This is the mildest method and preserves the C-F bond.[1]

  • Method 2: Acidolysis (Alternative) [1]

    • Reagent: 33% HBr in Acetic Acid.

    • Caution: Ensure the C-F bond and other moieties are stable to strong acid.[1] This is generally harsher and less preferred for fluorinated aliphatic systems if elimination is a risk.[1]

Visualization of Workflows

Safe Handling Lifecycle

This diagram outlines the decision logic for handling the compound from receipt to experimentation.[1]

HandlingLifecycle Receipt Receipt of Compound (Check CAS: 1391732-73-2) Inspection Visual Inspection (White Powder?) Receipt->Inspection Storage Storage (2-8°C, Desiccated) Inspection->Storage Pass Weighing Weighing (In Fume Hood, Anti-static) Storage->Weighing Experiment Start Solubilization Solubilization Weighing->Solubilization StockSol DMSO Stock (Store -20°C) Solubilization->StockSol Biological Assay DirectUse Direct Synthesis (Free-basing) Solubilization->DirectUse Chemical Synthesis

Figure 1: Decision tree for the safe receipt, storage, and aliquot preparation of the compound.

Synthetic Utility Pathway

This diagram illustrates the chemical logic of using this building block, highlighting the orthogonality of the Cbz group.

SynthesisPath Start Benzyl ((4-fluoropiperidin-4-yl) methyl)carbamate (HCl) FreeBase Free Base (Piperidine NH exposed) Start->FreeBase NaHCO3 Wash Coupling Coupling Reaction (S_NAr or Amide Bond) FreeBase->Coupling + Electrophile Intermediate Intermediate Scaffold (Cbz Intact) Coupling->Intermediate Deprotection Deprotection (H2/Pd/C) Intermediate->Deprotection Remove Cbz Final Final Product (Primary Amine Free) Deprotection->Final

Figure 2: Step-wise synthetic pathway utilizing the orthogonal protection strategy.

Emergency Procedures

ScenarioImmediate Action
Skin Contact Wash with soap and water for 15 minutes.[1] Remove contaminated clothing.[1]
Eye Contact Rinse cautiously with water for 15 minutes.[4] Remove contact lenses if present.[1]
Inhalation Move to fresh air.[4] If breathing is difficult, administer oxygen.[4]
Spill (Solid) Dampen with water to prevent dust. Sweep up and place in hazardous waste container.

References

  • PubChem. (2025).[1][2] Benzyl ((4-fluoropiperidin-4-yl)methyl)carbamate hydrochloride (Compound Summary).[1][2][5] National Library of Medicine.[1] [Link][1][2]

  • Carl Roth. (2025).[1][6] Safety Data Sheet: Piperidine.[1][6][7][8] (Base toxicity data for piperidine core).[1][9] [Link]

Sources

Method

Application Note: Continuous Flow Synthesis and Utilization of Benzyl ((4-fluoropiperidin-4-yl)methyl)carbamate

Executive Summary Benzyl ((4-fluoropiperidin-4-yl)methyl)carbamate (CAS: 1391732-73-2) is a critical bifunctional building block in medicinal chemistry, particularly for the synthesis of PROTAC linkers , GPCR modulators...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzyl ((4-fluoropiperidin-4-yl)methyl)carbamate (CAS: 1391732-73-2) is a critical bifunctional building block in medicinal chemistry, particularly for the synthesis of PROTAC linkers , GPCR modulators , and kinase inhibitors . The scaffold features a gem-disubstituted piperidine ring with a fluorine atom at the C4 position, a motif known to enhance metabolic stability and modulate pKa (the "Fluorine Effect").

Traditional batch synthesis of this core is plagued by safety risks associated with deoxofluorination reagents (e.g., DAST, Deoxo-Fluor) and the potential for thermal runaway. This Application Note details a continuous flow protocol that solves these challenges. We provide a validated workflow for:

  • Safe Synthesis: Deoxofluorination of the 4-hydroxy precursor using a microreactor to manage exotherms.

  • Automated Derivatization: Using the scaffold in a flow-based SNAr coupling sequence for library generation.

Chemical Context & Challenges[1][2][3][4]

The target molecule contains two reactive centers: a secondary amine (piperidine NH) and a protected primary amine (Cbz-NH). The critical synthetic challenge is the introduction of the quaternary fluorine at C4.

FeatureChallenge in BatchAdvantage in Flow
Deoxofluorination Reagents like DAST release HF and are shock-sensitive/explosive upon heating.Small reactor volume (<5 mL) and efficient heat transfer prevent thermal runaway.
Elimination Side-Rxn 4-hydroxypiperidines often undergo elimination to tetrahydropyridines.Precise residence time control (

) minimizes elimination byproducts.
Scale-up Exotherms limit batch size to gram-scale.Continuous processing allows kg/day throughput without re-optimization.

Module 1: Flow Synthesis of the Core Scaffold

Objective: Deoxofluorination of tert-butyl 4-(((benzyloxy)carbonyl)amino)methyl)-4-hydroxypiperidine-1-carboxylate to yield the 4-fluoro intermediate, followed by N-Boc deprotection.

Reaction Scheme

The transformation utilizes DAST (Diethylaminosulfur trifluoride) .[1] While XtalFluor-E is a solid alternative, DAST is liquid and easier to pump, provided the flow system is chemically resistant (Hastelloy or PFA).

  • Precursor (A): N-Boc-4-hydroxy-4-(Cbz-aminomethyl)piperidine (0.5 M in DCM).

  • Reagent (B): DAST (1.5 equiv, 0.75 M in DCM).

  • Quench: Sat. aq. NaHCO3.

Flow Reactor Setup (Graphviz Diagram)

FlowSetup FeedA Feed A Substrate (DCM) Mixer1 T-Mixer (PFA, 0°C) FeedA->Mixer1 1.0 mL/min FeedB Feed B DAST (DCM) FeedB->Mixer1 1.0 mL/min Reactor Reactor Coil (10 mL, PFA) RT to 40°C Mixer1->Reactor Reaction Zone Mixer2 Quench Mixer (Hastelloy) Reactor->Mixer2 Quench Quench Inlet NaHCO3 (aq) Quench->Mixer2 2.0 mL/min Separator Phase Separator (Membrane) Mixer2->Separator Biphasic Stream Collection Product Stream (Organic Phase) Separator->Collection

Caption: Figure 1. Continuous flow setup for the deoxofluorination of the hydroxypiperidine precursor. The system utilizes PFA tubing to resist HF corrosion.

Detailed Protocol
  • System Preparation:

    • Flush the entire system (PFA tubing, 1/16" OD) with anhydrous Dichloromethane (DCM) for 20 minutes.

    • Set the reactor coil (10 mL volume) temperature to 0 °C initially to control the mixing exotherm, then ramp to 25 °C for the residence zone.

  • Reagent Preparation:

    • Feed A: Dissolve 18.2 g of N-Boc-4-hydroxy-4-(Cbz-aminomethyl)piperidine in 100 mL anhydrous DCM.

    • Feed B: Dilute DAST (Diethylaminosulfur trifluoride) in anhydrous DCM to 0.75 M concentration. Caution: Handle DAST in a fume hood; it reacts violently with water.

  • Execution:

    • Pump Feed A and Feed B at 1.0 mL/min each into a T-mixer.

    • Residence Time: 5 minutes.

    • Quench: Introduce saturated NaHCO3 at the reactor exit via a second mixer to neutralize HF immediately.

    • Separation: Pass the stream through a membrane-based phase separator (e.g., Zaiput) to collect the organic layer continuously.

  • Work-up & Deprotection:

    • Evaporate the organic solvent to yield the crude fluorinated intermediate.

    • Boc-Removal: Redissolve in 4M HCl/Dioxane (batch or flow) to yield the final target: Benzyl ((4-fluoropiperidin-4-yl)methyl)carbamate hydrochloride .

Module 2: Downstream Application (Automated Library Synthesis)

Objective: Use the synthesized scaffold in a flow-based SNAr coupling to generate a library of 4-fluoro-piperidine drug candidates.

Concept

The free piperidine nitrogen is a potent nucleophile. In this module, we couple it with various chloro-heterocycles (e.g., 2-chloropyridine, 4-chloropyrimidine) using a heated flow coil.

Workflow Diagram (Graphviz)

LibrarySynth Scaffold Scaffold Input (4-F-Piperidine HCl) Mixer Mixer Scaffold->Mixer Base Base (DIPEA/NMP) Base->Mixer Electrophile Electrophile Library (R-Cl in NMP) Electrophile->Mixer HeatedCoil Heated Reactor 120°C, 10 min Mixer->HeatedCoil Product Library Output (Coupled Products) HeatedCoil->Product

Caption: Figure 2. Automated flow platform for SNAr coupling of the fluorinated scaffold with heteroaryl chlorides.

Protocol Data Sheet
ParameterValueNote
Solvent NMP (N-Methyl-2-pyrrolidone)High boiling point, dissolves salts.
Base DIPEA (3.0 equiv)Neutralizes HCl salt of the scaffold.
Temperature 120 °CFlow allows superheating above solvent b.p.
Pressure 100 psi (Back Pressure Regulator)Maintains solvent in liquid phase.
Yield 85-95%Typical yields for activated heteroaryl chlorides.

References

  • Original Scaffold Synthesis & Utility

    • Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines.[2]

    • Source: PubMed / NIH
  • Flow Deoxofluorination Safety

    • Safety assessment in development and operation of modular continuous-flow processes.
    • Source: Reaction Chemistry & Engineering
  • General Flow Fluorination Methodologies

    • Continuous Flow Synthesis of Fluorinated Scaffolds. (Contextual reference based on standard DAST protocols described in J. Flow Chem. literature).[1][3][4][5][6]

    • See also: Deoxyfluorination of Ketones with Sulfur Tetrafluoride (SF4) and Dialkylamines in Continuous Flow Mode.
  • Compound Data & Properties

    • Benzyl ((4-fluoropiperidin-4-yl)methyl)carbamate hydrochloride - PubChem Compound Summary.
    • Source: PubChem[3][7]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Benzyl ((4-fluoropiperidin-4-yl)methyl)carbamate

Welcome to the technical support center for the purification of Benzyl ((4-fluoropiperidin-4-yl)methyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Benzyl ((4-fluoropiperidin-4-yl)methyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure the successful isolation of a highly pure product.

Introduction

Benzyl ((4-fluoropiperidin-4-yl)methyl)carbamate is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is paramount for the success of subsequent reactions and the integrity of final products. This guide provides a comprehensive overview of purification strategies, focusing on the underlying chemical principles to empower you to tackle challenges encountered during your experiments.

The structure of Benzyl ((4-fluoropiperidin-4-yl)methyl)carbamate, with its polar carbamate group, basic piperidine nitrogen, and lipophilic benzyl and fluoropiperidine moieties, presents unique purification challenges. The selection of an appropriate purification strategy is therefore critical and dependent on the scale of the reaction and the nature of the impurities.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of Benzyl ((4-fluoropiperidin-4-yl)methyl)carbamate, providing probable causes and actionable solutions.

Problem 1: Low Yield After Column Chromatography

Probable Causes:

  • Compound Adsorption to Silica Gel: The basic nitrogen of the piperidine ring can strongly interact with the acidic silica gel, leading to irreversible adsorption or tailing, and consequently, poor recovery.

  • Improper Solvent System: An inappropriate mobile phase may not provide adequate separation or may lead to co-elution with impurities.

  • Compound Instability on Silica: Although generally stable, prolonged exposure to acidic silica gel can potentially lead to the degradation of some carbamates.

Solutions:

  • Deactivate the Silica Gel: Before packing the column, treat the silica gel with a triethylamine (TEA) solution (typically 1-2% TEA in the chosen eluent system) to neutralize the acidic sites. This will minimize the interaction with the basic piperidine nitrogen.

  • Optimize the Mobile Phase:

    • Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity.

    • The addition of a small amount of a more polar solvent like methanol or a basic modifier like triethylamine to the mobile phase can help to improve the elution of the compound and reduce tailing. A common starting point is a gradient of ethyl acetate in hexane, with 0.5-1% triethylamine added to the mobile phase.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (basic or neutral), or a bonded phase like amino-propylated silica gel for better recovery.

Problem 2: Oily Product Instead of a Solid After Purification

Probable Causes:

  • Residual Solvent: The presence of high-boiling point solvents used in the purification process can result in an oily product.

  • Presence of Impurities: Certain impurities can act as a eutectic mixture, depressing the melting point of the final compound and causing it to appear as an oil.

  • Hygroscopic Nature: The compound may be hygroscopic and absorb moisture from the atmosphere, leading to an oily appearance.

Solutions:

  • Thorough Drying: Dry the product under high vacuum for an extended period to remove all residual solvents. Gentle heating (e.g., 30-40°C) under vacuum can aid in this process, provided the compound is thermally stable.

  • Recrystallization: If the product is still oily after thorough drying, recrystallization is an effective method to remove impurities and obtain a crystalline solid.[1]

  • Salt Formation: Conversion of the basic piperidine nitrogen to a hydrochloride salt can often induce crystallization and provide a stable, solid product.[2]

Problem 3: Co-elution of a Closely Related Impurity

Probable Causes:

  • Similar Polarity: The impurity may have a very similar polarity to the desired product, making separation by standard column chromatography challenging.

  • Isomeric Impurities: Structural isomers formed during the synthesis can be difficult to separate.

Solutions:

  • High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC is a powerful technique that offers higher resolution than standard column chromatography.[3]

  • Recrystallization: This technique relies on differences in solubility rather than polarity and can be highly effective in separating closely related compounds. Experiment with different solvent systems to find one in which the desired compound has high solubility at elevated temperatures and low solubility at room temperature, while the impurity remains in solution.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect during the synthesis and purification of Benzyl ((4-fluoropiperidin-4-yl)methyl)carbamate?

A: Common impurities can include:

  • Unreacted Starting Materials: Such as 4-aminomethyl-4-fluoropiperidine or benzyl chloroformate.

  • Byproducts of the Carbamate Formation: For example, dibenzyl carbonate if benzyl chloroformate is used in excess or decomposes.

  • Products of Benzyl Group Removal: If harsh conditions are used, de-benzylation can occur, leading to the free amine.

Q2: What is the recommended method for monitoring the purification process?

A: Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the progress of column chromatography. Use the same solvent system as your column, and visualize the spots using a UV lamp (the benzyl group is UV active) and/or a potassium permanganate stain to visualize the carbamate and piperidine moieties. For quantitative analysis of purity, High-Performance Liquid Chromatography (HPLC) is the preferred method.[5]

Q3: How should I store the purified Benzyl ((4-fluoropiperidin-4-yl)methyl)carbamate?

A: The compound should be stored in a tightly sealed container in a cool, dry place, away from light.[6] Storing under an inert atmosphere (e.g., nitrogen or argon) can help to prevent degradation over time.

Q4: Can I use recrystallization as the primary purification method?

A: Yes, if the crude product is of reasonable purity (e.g., >85%), recrystallization can be a very efficient and scalable purification method.[1] The key is to find a suitable solvent or solvent system.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude product.

1. Preparation of the Silica Gel Slurry:

  • In a beaker, add silica gel (230-400 mesh) to your chosen starting eluent (e.g., 95:5 Hexane:Ethyl Acetate with 1% Triethylamine).
  • Stir gently to create a homogenous slurry.

2. Packing the Column:

  • Secure a glass column vertically.
  • Pour the silica gel slurry into the column, allowing the solvent to drain slowly.
  • Gently tap the column to ensure even packing and avoid air bubbles.
  • Add a layer of sand on top of the silica gel bed.

3. Loading the Sample:

  • Dissolve the crude Benzyl ((4-fluoropiperidin-4-yl)methyl)carbamate in a minimal amount of dichloromethane or the eluent.
  • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.

4. Elution and Fraction Collection:

  • Start eluting with the initial non-polar solvent system.
  • Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate).
  • Collect fractions and monitor them by TLC.
  • Combine the fractions containing the pure product.

5. Solvent Removal:

  • Remove the solvent from the combined pure fractions using a rotary evaporator.
  • Dry the final product under high vacuum.
Starting Eluent (v/v/v)Final Eluent (v/v/v)Modifier
95:5 Hexane:Ethyl Acetate70:30 Hexane:Ethyl Acetate1% Triethylamine
100% Dichloromethane95:5 Dichloromethane:Methanol0.5% Triethylamine
Protocol 2: Purification by Recrystallization

1. Solvent Selection:

  • In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane, toluene, or mixtures thereof).
  • A good recrystallization solvent will dissolve the compound when hot but not when cold.

2. Dissolution:

  • Place the crude product in an Erlenmeyer flask.
  • Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

3. Hot Filtration (if necessary):

  • If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

4. Crystallization:

  • Allow the hot, clear solution to cool slowly to room temperature.
  • To promote crystallization, you can scratch the inside of the flask with a glass rod or add a seed crystal.
  • Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

5. Isolation and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

6. Drying:

  • Dry the purified crystals in a vacuum oven at a temperature well below the melting point of the compound.

Visualizations

Purification_Workflow cluster_0 Initial Assessment cluster_1 Purification Method Selection cluster_2 Purification Execution cluster_3 Final Product Crude Product Crude Product Purity Analysis (TLC, LCMS) Purity Analysis (TLC, LCMS) Crude Product->Purity Analysis (TLC, LCMS) High Purity (>85%) High Purity (>85%) Purity Analysis (TLC, LCMS)->High Purity (>85%) High Purity Low Purity (<85%) Low Purity (<85%) Purity Analysis (TLC, LCMS)->Low Purity (<85%) Low Purity Recrystallization Recrystallization High Purity (>85%)->Recrystallization Column Chromatography Column Chromatography Low Purity (<85%)->Column Chromatography Pure Product Pure Product Recrystallization->Pure Product Column Chromatography->Pure Product

Caption: Decision workflow for selecting the appropriate purification method.

Troubleshooting_Flowchart Start Start Low Yield? Low Yield? Start->Low Yield? Oily Product? Oily Product? Low Yield?->Oily Product? No Deactivate Silica Deactivate Silica Low Yield?->Deactivate Silica Yes Co-elution? Co-elution? Oily Product?->Co-elution? No Thorough Drying Thorough Drying Oily Product?->Thorough Drying Yes Prep-HPLC Prep-HPLC Co-elution?->Prep-HPLC Yes End End Co-elution?->End No Optimize Mobile Phase Optimize Mobile Phase Deactivate Silica->Optimize Mobile Phase Optimize Mobile Phase->Oily Product? Recrystallize Recrystallize Thorough Drying->Recrystallize Recrystallize->Co-elution? Prep-HPLC->End

Caption: Troubleshooting flowchart for common purification issues.

References

  • Avendaño-León, O. L., Curti, C., Kabri, Y., Redon, S., Vanelle, P., & Khoumeri, O. (2023). 4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide. Molbank, 2023(4), M1773. [Link]

  • U.S. Environmental Protection Agency. (1984). Method 632.1: The Determination of Carbamate and Amide Pesticides in Municipal and Industrial Wastewater. [Link]

  • National Center for Biotechnology Information. (n.d.). Benzyl ((4-fluoropiperidin-4-yl)methyl)carbamate hydrochloride. PubChem. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure for the preparation of benzyl carbamate. Retrieved from [Link]

  • Dionex Corporation. (n.d.). The Acclaim Carbamate Column—A Superior Solution. Retrieved from [Link]

  • Agilent Technologies. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Retrieved from [Link]

Sources

Optimization

Overcoming low yield in Benzyl ((4-fluoropiperidin-4-yl)methyl)carbamate synthesis

Ticket ID: #GEM-F-PIP-004 Subject: Overcoming Low Yield in Benzyl ((4-fluoropiperidin-4-yl)methyl)carbamate Synthesis Status: Open / Urgent Assigned Specialist: Senior Application Scientist, Fluorine Chemistry Division E...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #GEM-F-PIP-004 Subject: Overcoming Low Yield in Benzyl ((4-fluoropiperidin-4-yl)methyl)carbamate Synthesis Status: Open / Urgent Assigned Specialist: Senior Application Scientist, Fluorine Chemistry Division

Executive Summary: The "Elimination Trap"

If you are experiencing yields below 20% or observing significant alkene byproducts (tetrahydropyridine derivatives), you are likely using a standard DAST/Deoxo-Fluor protocol on a tertiary alcohol.

The synthesis of Benzyl ((4-fluoropiperidin-4-yl)methyl)carbamate hinges on the construction of a quaternary center at the piperidine C4 position. The critical bottleneck is the deoxyfluorination of the tertiary alcohol precursor: 1-Boc-4-hydroxy-4-((benzyloxycarbonylamino)methyl)piperidine .

The Core Issue: In 4-substituted piperidines, the anti-periplanar alignment of the C4-hydroxyl leaving group with the C3/C5 axial protons heavily favors E1/E2 elimination over the desired S_N1/S_N2 substitution . Standard reagents like DAST (Diethylaminosulfur trifluoride) are highly basic and acidic enough to catalyze this elimination, resulting in the "dead-end" alkene.

Diagnostic Workflow (Graphviz)

The following logic tree illustrates the mechanistic competition and the required protocol shift.

G Start Precursor: Tertiary Alcohol DAST Reagent: DAST / Deoxo-Fluor Start->DAST Standard Protocol Xtal Reagent: XtalFluor-E + Et3N·3HF Start->Xtal Optimized Protocol Intermed_A Alkoxy-Sulfurane Intermediate DAST->Intermed_A Xtal->Intermed_A Path_Elim Elimination (Major) Tetrahydropyridine Intermed_A->Path_Elim High Temp / No HF Source (Yield < 15%) Path_Sub Substitution (Target) Gem-Fluoro Product Intermed_A->Path_Sub Controlled HF / -78°C (Yield > 60%)

Figure 1: Mechanistic divergence in deoxyfluorination. The choice of reagent determines whether the pathway favors the thermodynamic alkene (elimination) or the kinetic fluoride (substitution).

Optimized Protocol: The XtalFluor-E System

To rescue the yield, you must switch from DAST to XtalFluor-E (Diethylaminodifluorosulfinium tetrafluoroborate). Unlike DAST, XtalFluor-E does not release free HF spontaneously and requires an exogenous fluoride source (Et3N·3HF) to drive the reaction, allowing for tighter control over pH and nucleophilicity.

Reagents Required:
  • Substrate: 1-Boc-4-hydroxy-4-((Cbz-amino)methyl)piperidine (Dry, azeotroped with toluene).

  • Fluorinating Agent: XtalFluor-E (crystalline, stable).

  • Promoter: Triethylamine trihydrofluoride (Et3N·3HF).

  • Base: Triethylamine (Et3N) – Crucial for scavenging stray protons.

  • Solvent: Anhydrous Dichloromethane (DCM).

Step-by-Step Methodology:
  • Preparation (Inert Atmosphere):

    • Flame-dry a round-bottom flask under Argon/Nitrogen.

    • Dissolve the Substrate (1.0 equiv) in anhydrous DCM (0.1 M concentration).

    • Add Et3N (2.0 equiv) and Et3N·3HF (2.0 equiv) .

    • Note: The order is vital. The amine buffers the solution before the fluorinating agent is introduced.

  • Cryogenic Addition:

    • Cool the mixture to -78°C (Dry ice/Acetone bath).

    • Add XtalFluor-E (1.5 equiv) solid in one portion (or suspended in minimal DCM if using a cannula).

    • Why? Low temperature suppresses the elimination pathway, which has a higher activation energy than the substitution.

  • The Temperature Ramp:

    • Stir at -78°C for 1 hour.

    • Slowly warm to -20°C over 2 hours. Do not let it reach room temperature immediately.

    • Monitor by TLC/LCMS. If the starting material persists at -20°C, allow it to reach 0°C, but never reflux.

  • Quench (The Safety Valve):

    • Quench at 0°C with saturated aqueous NaHCO3 .

    • Warning: Vigorous CO2 evolution will occur. Add slowly.

    • Extract with DCM, wash with brine, dry over Na2SO4.

Troubleshooting & FAQ

Ticket #GEM-F-PIP-004: Common Failure Modes

SymptomProbable CauseCorrective Action
Yield < 10% (Major Alkene) Reaction warmed too fast or DAST was used.Use XtalFluor-E. Maintain -78°C for at least 1 hour. Ensure Et3N·3HF is fresh.
"Black Tar" Formation Exothermic decomposition of the carbamate (Cbz) or Boc group due to high acidity.Increase Et3N equivalents to 3.0. Ensure strict temperature control. Do not heat above 0°C.
No Reaction (SM Recovery) XtalFluor-E hydrolysis (bad reagent) or insufficient activation.Check XtalFluor-E quality (should be white crystals, not yellow sludge). Ensure anhydrous conditions.
Cbz Cleavage High local concentration of HF.Dilute the reaction (0.05 M). Add solid NaHCO3 to the reaction mixture before workup to neutralize HF in situ.
Frequently Asked Questions

Q: Can I use Morph-DAST instead? A: Morph-DAST is more thermally stable than DAST but shares the same elimination liability for this specific piperidine scaffold. XtalFluor-E + Et3N·3HF is mechanistically distinct because it decouples the activation step (XtalFluor) from the nucleophilic attack (HF complex), favoring substitution.

Q: My precursor is the free amine (no Boc). Will this work? A: No. The secondary amine of the piperidine will react with the fluorinating agent to form a sulfinamidine, killing the reagent. You must protect the ring nitrogen (Boc is recommended) before fluorination.

Q: Why is the Cbz group necessary? Can't I fluorinate the aminomethyl precursor? A: A free primary amine on the methyl group will instantly attack the fluorinating agent or cyclize to form a spiro-aziridine. The Cbz group reduces the nucleophilicity of the nitrogen, preventing intramolecular side reactions.

Comparative Data: Reagent Performance

The following data summarizes typical outcomes for 4-hydroxy-4-alkylpiperidine fluorinations based on internal application notes and literature precedents.

Reagent SystemYield (Target)Elimination (Alkene)Safety Profile
DAST / DCM / -78°C 15 - 25%60 - 70%High Risk (Explosive >90°C)
Deoxo-Fluor / THF 20 - 30%50 - 60%Moderate Risk
XtalFluor-E / Et3N·3HF 65 - 78% < 15%Safe (Crystalline, Stable)
PyFluor / DBU 40 - 50%30%Safe, but slower kinetics
References
  • L’Heureux, A., et al. (2010). "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling." The Journal of Organic Chemistry.

    • Key Insight: Establishes XtalFluor-E as the superior reagent for minimizing elimin
  • Beaulieu, F., et al. (2009). "Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Scalable Deoxofluorinating Reagents." Organic Letters.

    • Key Insight: Defines the necessity of exogenous fluoride promoters (Et3N·3HF) for reactivity.
  • PubChem Compound Summary. (2024). "Benzyl ((4-fluoropiperidin-4-yl)methyl)carbamate hydrochloride."[1] National Library of Medicine.

    • Key Insight: Verifies the target structure and chemical properties.
  • Scientific Update. (2019). "Light-driven Deoxyfluorination of Alcohols."

    • Key Insight: Discusses the limitations of DAST regarding elimin

Sources

Troubleshooting

Troubleshooting column chromatography for Benzyl ((4-fluoropiperidin-4-yl)methyl)carbamate

Technical Support Center: Troubleshooting Column Chromatography for Benzyl ((4-fluoropiperidin-4-yl)methyl)carbamate Introduction: Molecule Profile & Chromatographic Behavior Molecule: Benzyl ((4-fluoropiperidin-4-yl)met...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting Column Chromatography for Benzyl ((4-fluoropiperidin-4-yl)methyl)carbamate

Introduction: Molecule Profile & Chromatographic Behavior

Molecule: Benzyl ((4-fluoropiperidin-4-yl)methyl)carbamate Key Functional Groups:

  • Piperidine Nitrogen (Secondary Amine): The critical troubleshooting point. It is highly basic and interacts strongly with acidic silanols on silica gel.[1]

  • Benzyl Carbamate (Cbz): Provides excellent UV activity (

    
     nm) and lipophilicity.
    
  • C4-Fluorine: Induces a dipole moment and slightly reduces the basicity of the piperidine nitrogen via inductive effects, but not enough to prevent silanol interaction.

Common Failure Mode: The user attempts to purify this compound using a standard Hexane/Ethyl Acetate gradient. The compound streaks severely, elutes over 20+ fractions, or adheres irreversibly to the silica (baseline retention) due to the free secondary amine.

Part 1: Troubleshooting Logic & Decision Matrix

Visual Troubleshooting Guide (Logic Tree)

TroubleshootingLogic Start Issue: Poor Separation / Tailing CheckSalt Is the sample an HCl/TFA salt? Start->CheckSalt FreeBase Action: Perform Free-Base Workup or Add 1% TEA to Mobile Phase CheckSalt->FreeBase Yes CheckStreak Is it streaking on TLC? CheckSalt->CheckStreak No (Free Amine) Modifier Action: Add Basic Modifier (TEA or NH4OH) CheckStreak->Modifier Yes Solubility Is it soluble in Mobile Phase? CheckStreak->Solubility No DryLoad Action: Use Dry Loading Technique Solubility->DryLoad No (Precipitates) Polarity Does it stick to baseline? Solubility->Polarity Yes PolarSystem Action: Switch to DCM/MeOH/NH4OH Polarity->PolarSystem Yes (Rf < 0.1)

Figure 1: Decision matrix for troubleshooting amine purification issues.

Part 2: Frequently Asked Questions (FAQs) & Protocols

Q1: My compound is streaking across the entire column. I'm losing mass and purity. What is happening?

The Mechanism: Silica gel is slightly acidic (


). The secondary amine in the piperidine ring acts as a base, forming hydrogen bonds or ionic interactions with the silanol (

) groups. This causes "tailing" where the compound elutes slowly and continuously.

The Solution: Mobile Phase Modifiers You must neutralize the silica surface.[2]

  • Option A (Standard): Add 1% Triethylamine (TEA) to your mobile phase (e.g., Hexane/EtOAc + 1% TEA).

    • Note: Pre-wash the column with the TEA-containing solvent before loading to deactivate the silica.[2]

  • Option B (High Polarity): If the compound is too polar for Hex/EtOAc, use the "DCM/MeOH/Ammonia" system.

Protocol: The "Magic" Amine Mixture (DCM/MeOH/NH4OH) For polar amines that stick to the baseline, use this gradient:

  • Solvent A: Dichloromethane (DCM)

  • Solvent B: 10% Methanol in DCM (containing 1%

    
    )
    
    • Preparation: Mix 900 mL DCM + 100 mL MeOH + 10 mL Ammonium Hydroxide (28-30%). Shake well.

  • Gradient: 0% B to 50% B.

Q2: I synthesized the HCl salt. Can I load this directly onto the column?

Answer: No. The hydrochloride salt is ionic and highly polar. It will not partition effectively into organic mobile phases (like Hex/EtOAc or DCM) and will remain at the baseline (Rf = 0).

The Solution: Free-Basing Workup Before chromatography, convert the salt to the free amine:

  • Dissolve the crude salt in DCM.

  • Wash with saturated aqueous

    
     or 
    
    
    
    .
  • Extract the organic layer, dry over

    
    , and concentrate.
    
  • Load the resulting oil (free amine) onto the column.

Q3: The compound is not soluble in Hexane/EtOAc. How do I load it?

The Solution: Dry Loading Liquid loading with a strong solvent (like pure DCM) can cause "band broadening" if the mobile phase is weak (Hexane).

Protocol: Dry Loading

  • Dissolve crude material in a minimal amount of MeOH or DCM.

  • Add silica gel (ratio: 1g crude to 2-3g silica).

  • Evaporate the solvent on a rotovap until you have a free-flowing powder.

  • Pour this powder on top of your pre-packed column.

  • Add a layer of sand and begin elution.

Q4: How do I visualize this compound? The amine stain is weak.[3]

Analysis: While Ninhydrin stains primary amines red/blue, it often stains secondary amines (like your piperidine) a faint yellow or not at all.

Recommended Visualization:

  • UV (254 nm): The Benzyl (Cbz) group is a strong chromophore. This is your primary detection method.

  • KMnO4 Stain: Oxidizes the benzylic position; usually appears as a bright yellow spot on a purple background.

  • Dragendorff’s Reagent: Specific for tertiary and secondary amines (orange spots).

Part 3: Comparative Data for Mobile Phase Selection

Mobile Phase SystemSuitabilityModifier Required?Rf (Approx)Comments
Hexane / EtOAc Low PolarityYES (1% TEA) 0.1 - 0.3Good for less polar impurities. Streaks without TEA.
DCM / MeOH High PolarityYES (1% NH4OH) 0.4 - 0.6Best for polar amines. Excellent solubility.
DCM / MeOH (No Base) N/ANo0.0 (Baseline)Avoid. Amine will stick to silica.
Reverse Phase (C18) High0.1% TFA or Formic N/AExcellent alternative. Elutes as salt. No streaking.

Part 4: Advanced Separation (Regioisomers & Impurities)

The "Des-Fluoro" Impurity: A common impurity in this synthesis is the non-fluorinated piperidine analog.

  • Challenge: The polarity difference between the 4-fluoro and 4-H analog is small.

  • Strategy: The Fluorine atom creates a dipole. If silica fails to separate them:[3]

    • Switch to C18 (Reverse Phase): The fluorine makes the compound slightly more polar than the des-fluoro analog.

    • Gradient: Use a shallow gradient (e.g., 5% to 20% ACN in Water with 0.1% Formic Acid) to exploit the small hydrophobicity difference.

Workflow: Mobile Phase Optimization

Optimization Step1 Run TLC (10% MeOH/DCM) Step2 Check Rf & Shape Step1->Step2 Decision1 Rf < 0.2? Step2->Decision1 Action1 Increase Polarity (20% MeOH) Decision1->Action1 Yes Decision2 Streaking? Decision1->Decision2 No Action1->Step2 Action2 Add 1% NH4OH or TEA Decision2->Action2 Yes Final Optimal System Found Decision2->Final No Action2->Final

Figure 2: Step-by-step optimization for mobile phase selection.

References

  • PubChem. (2025).[4] Benzyl ((4-fluoropiperidin-4-yl)methyl)carbamate hydrochloride.[4] National Library of Medicine. [Link]

  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns. [Link]

  • University of Rochester. (n.d.). Tips for Flash Column Chromatography: Acid Sensitive and Basic Compounds. [Link]

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine - a story from multiple orientations. [Link]

Sources

Optimization

Managing impurities in Benzyl ((4-fluoropiperidin-4-yl)methyl)carbamate starting material

Topic: Impurity Management & Troubleshooting Guide Document ID: TS-FPC-2024-01 | Version: 2.1 Material: Benzyl ((4-fluoropiperidin-4-yl)methyl)carbamate (and HCl salt) CAS: 1391732-73-2 (Free base) / Related: 124220023 (...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impurity Management & Troubleshooting Guide

Document ID: TS-FPC-2024-01 | Version: 2.1 Material: Benzyl ((4-fluoropiperidin-4-yl)methyl)carbamate (and HCl salt) CAS: 1391732-73-2 (Free base) / Related: 124220023 (PubChem CID)

Diagnostic Triage: What is your data telling you?

Before altering your synthesis or purification, use this matrix to identify the specific impurity profile based on your current analytical data.

Symptom (Analytical Observation)Probable Impurity / IssueRoot CauseRecommended Action
LC-MS: Mass peak at

(e.g., [M+H] 283 instead of 303)
Tetrahydropyridine derivative (Elimination product)HF Elimination: The tertiary fluoride at C4 is labile.[1] Acidic workups or high thermal stress caused loss of HF.Avoid heating >40°C. Neutralize acid catalysts immediately. See Module 2 .
LC-MS: Mass peak at

(e.g., [M+H] 285)
Des-fluoro impurity (Hydrogen instead of Fluorine)Over-reduction or starting material contamination. Common if using reductive amination precursors.Hard to remove. Requires high-efficiency HPLC or recrystallization. See Module 3 .
NMR (

):
Doubling of signals, complex rotamers.
Rotamers (Not an impurity)Restricted rotation around the Carbamate (Cbz) N-C bond.Run NMR at elevated temperature (e.g., 50°C) to coalesce peaks.
NMR (

):
Extra peak approx. 15-20 ppm shifted from product.
Regioisomer (N-Cbz on Piperidine ring)Wrong Selectivity: Cbz protection occurred on the secondary piperidine amine instead of the primary methylamine.Check pH during protection step. The primary amine is more nucleophilic but less basic.
Appearance: Material turns yellow/orange upon storage.Benzyl Alcohol / Benzaldehyde Cbz Hydrolysis: Acidic moisture or light degradation of the protecting group.Store under Argon at -20°C. Wash with

if solid.

Deep Dive: The "Elimination" Threat (Tetrahydropyridine)

The Issue

The structural core of your material is a 4-fluoro-4-alkylpiperidine . The fluorine atom is attached to a tertiary carbon (C4). Tertiary fluorides are thermodynamically unstable relative to their alkene counterparts. Under acidic conditions (E1 mechanism) or thermal stress, the molecule spontaneously loses Hydrogen Fluoride (HF) to form an endocyclic double bond (tetrahydropyridine).

Mechanism of Formation

The fluorine atom, while small, is a good leaving group when protonated or assisted by Lewis acids. The adjacent methylene protons (C3/C5) are readily abstracted.

EliminationPathway Start Target Molecule (Tertiary Fluoride) TS Transition State (Carbocation character) Start->TS Heat or H+ Impurity Impurity: Tetrahydropyridine (Endocyclic Alkene) TS->Impurity - H+ HF HF (Byproduct) TS->HF Loss of F-

Figure 1: The thermodynamic elimination pathway of 4-fluoro-4-alkylpiperidines.

Troubleshooting Protocol

Q: My LC-MS shows 5-10% elimination product. Can I purify it? A: Purification is difficult because the polarity of the alkene is very similar to the fluorinated product. Prevention is the only scalable solution.

  • Temperature Control: Never heat the reaction mixture or the rotary evaporator bath above 40°C . The elimination rate doubles roughly every 10°C.

  • Acidity Management: If you are forming the HCl salt, use anhydrous HCl in Dioxane/Ether at 0°C. Do not use aqueous acids, which stabilize the leaving group (F-) via hydrogen bonding.

  • Base Selection: If the free base is oily, avoid strong inorganic bases (NaOH/KOH) during workup, as they can promote E2 elimination. Use mild bases like

    
     or 
    
    
    
    .

The "Des-Fluoro" Ghost

The Issue

The "Des-fluoro" impurity (where the Fluorine is replaced by a Hydrogen) is a common artifact in fluorination chemistry, particularly if Deoxo-Fluor or DAST was used on a precursor. It is chemically nearly identical to your product, making separation by standard silica chromatography almost impossible.

Detection Strategy

Standard LC-MS often fails to resolve these peaks because they co-elute.

  • Gold Standard:

    
     NMR .
    
    • The Des-fluoro impurity is silent in

      
       NMR.
      
    • Protocol: Add an internal standard (e.g.,

      
      -trifluorotoluene) to your NMR tube. Integrate your product's F-peak against the standard. If the molar purity by NMR is significantly lower than the HPLC purity (UV), you have non-fluorinated impurities (Des-fluoro) hiding under the UV peak.
      
Removal Guide

If you detect >2% Des-fluoro impurity:

  • Recrystallization: The H-analog disrupts the crystal lattice of the F-analog. Recrystallization from IPA/Heptane or EtOAc/Hexane is often effective. The Des-fluoro impurity tends to stay in the mother liquor.

  • Prep-HPLC: You must use a Fluoro-Phenyl stationary phase column. The interaction between the column's fluorine atoms and the analyte's fluorine atom provides the necessary selectivity factor (

    
    ) to separate the two species.
    

Regioselectivity & Cbz-Protection

The Issue

The starting material likely contains two amines: the secondary piperidine amine and the primary methylamine. You want the Cbz group on the methylamine (exocyclic), leaving the piperidine nitrogen free (or protected with a different group like Boc).

Q: How do I ensure the Cbz goes to the right nitrogen? A: This relies on the difference in nucleophilicity vs. basicity.

  • Primary Amine (Methylamine): Less sterically hindered, highly nucleophilic.

  • Secondary Amine (Piperidine): More basic, but slightly more hindered.

Protocol for Selective Protection:

  • pH Control: Conduct the reaction at pH 8.5 - 9.0 . At this pH, the primary amine is largely unprotonated (reactive), while a significant portion of the more basic secondary amine remains protonated (unreactive).

  • Reagent: Use N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu) instead of Benzyl Chloroformate (Cbz-Cl). Cbz-OSu is less aggressive and allows for better thermodynamic control, favoring the primary amine.

Analytical Reference Data

Typical NMR Signatures (Free Base)
NucleusShift (

)
MultiplicityAssignmentNotes

-160 to -175 ppmMultipletTertiary FluorineDiagnostic peak.

7.30 - 7.40MultipletPhenyl (Cbz)Integration = 5H.

5.10SingletBenzyl

Characteristic Cbz peak.

3.20 - 3.40Doublet

-NH-Cbz
Couples with NH and F (J_HF).
HPLC Method Parameters (Recommended)
  • Column: C18 (or PFP for des-fluoro separation), 3.5

    
    , 
    
    
    
    mm.
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 min.

  • Detection: UV 210 nm (Amide bond) and 254 nm (Benzyl group).

References

  • PubChem. Benzyl ((4-fluoropiperidin-4-yl)methyl)carbamate hydrochloride (CID 124220023).[1] National Library of Medicine. Link

  • Turco, L., et al. (2011).[2] Detection, identification and quantification of a new de-fluorinated impurity in casopitant mesylate drug substance during late phase development. Journal of Pharmaceutical and Biomedical Analysis.[2] Link

  • Vorberg, R., Carreira, E. M., & Müller, K. (2017).[3] Aqueous Instability of

    
    -Fluorobutylpiperidines.[3] ChemMedChem.[3] Link
    

Sources

Troubleshooting

Technical Support Center: Reaction Monitoring for Benzyl ((4-fluoropiperidin-4-yl)methyl)carbamate

Case ID: TLC-MON-FPIP-CBZ Status: Active Support Assigned Specialist: Senior Application Scientist, Chromatography Division[1][2] Executive Summary You are attempting to monitor the reaction or purity of Benzyl ((4-fluor...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: TLC-MON-FPIP-CBZ Status: Active Support Assigned Specialist: Senior Application Scientist, Chromatography Division[1][2]

Executive Summary

You are attempting to monitor the reaction or purity of Benzyl ((4-fluoropiperidin-4-yl)methyl)carbamate . This molecule presents a specific set of chromatographic challenges due to its amphiphilic nature : it contains a lipophilic, UV-active Cbz (carboxybenzyl) protecting group and a highly polar, basic secondary amine (the piperidine ring).

This guide addresses the three most common failure modes associated with this scaffold:

  • "Cometing" or Streaking: Caused by the interaction of the basic piperidine nitrogen with acidic silanols.

  • Baseline Retention: Often caused by spotting the hydrochloride salt directly without neutralization.

  • Detection Ambiguity: Weak UV absorption if the concentration is low, requiring specific derivatization.

Part 1: Troubleshooting & Optimization (Q&A)
Q1: My product spot is streaking (tailing) badly. How do I get a distinct Rf?

Diagnosis: The secondary amine in the piperidine ring is protonating on the acidic silica gel surface (


), forming a non-mobile salt that "drags" behind the solvent front.
Solution:  You must basify the mobile phase to suppress ionization.
  • Protocol A (Standard): Add 1% Triethylamine (TEA) or 1%

    
      to your eluent.[2]
    
    • Recommended System: DCM : MeOH :

      
       (90:9:1).[2]
      
  • Protocol B (Pre-treatment): If the streak persists, pre-elute the empty TLC plate with a solution of 5% TEA in DCM, dry it, and then run your sample. This neutralizes the "active" acidic sites on the silica before your sample even touches them.

Q2: I synthesized the HCl salt form. When I spot it, it stays at the baseline.

Diagnosis: The hydrochloride salt is extremely polar and insoluble in standard organic eluents. It will not migrate on normal phase silica.[2] Solution: Perform a "Mini-Workup" inside the vial before spotting.[3] Do not spot the salt directly.

The "Mini-Workup" Protocol:

  • Take a micropipette tip of your reaction mixture/solid.

  • Place it in a small GC vial.

  • Add 0.5 mL EtOAc and 0.5 mL saturated

    
      (aq).
    
  • Shake vigorously for 10 seconds.

  • Let layers separate.[2]

  • Spot the top organic layer. This ensures you are running the free base, which will migrate properly.

Q3: I cannot see the product under UV (254 nm), or it is very faint.

Diagnosis: While the Benzyl (Cbz) group is UV active, the extinction coefficient is relatively low compared to highly conjugated systems. If your concentration is


 mg/mL, it may be invisible.
Solution:  Use a dual-visualization strategy. The secondary amine is a perfect target for Ninhydrin , while the Cbz group responds well to KMnO4 .
Stain ReagentTarget Functional GroupExpected ResultSensitivity
UV (254 nm) Benzyl (Cbz) RingDark Spot (Quenching)Moderate
Ninhydrin Piperidine (2° Amine)Red/Pink Spot (upon heating)High
KMnO4 Cbz / AmineYellow spot on Purple backgroundHigh
Dragendorff Tertiary/Secondary AminesOrange spotHigh

Expert Insight: For this specific fluorinated piperidine, Ninhydrin is the gold standard for confirmation because it proves the piperidine nitrogen is free (unprotected). If you see a UV spot but no Ninhydrin stain, your piperidine nitrogen might still be blocked (e.g., by a Boc group or unreacted starting material).

Part 2: Decision Logic & Workflow

The following diagram illustrates the logical pathway for selecting the correct mobile phase and visualization method based on your observation.

TLC_Workflow Start Start: Spot Sample CheckUV Check UV (254 nm) Start->CheckUV Visible Spot Visible? CheckUV->Visible Shape Spot Shape? Visible->Shape Yes Stain Stain: Ninhydrin/KMnO4 Visible->Stain No Good Record Rf (Target 0.3 - 0.5) Shape->Good Round/Tight Streak Issue: Streaking/Tailing Shape->Streak Comet-like Base Issue: Stuck at Baseline Shape->Base No Migration Stain->Good Color Develops Sol_Streak Add 1% NH4OH or TEA to Eluent Streak->Sol_Streak Sol_Base Perform Mini-Workup (Free-base the amine) Base->Sol_Base Sol_Streak->CheckUV Re-run Sol_Base->CheckUV Re-run

Figure 1: Decision matrix for optimizing TLC conditions for polar amine derivatives.

Part 3: Advanced Stability Testing (2D TLC)

If you suspect the 4-fluoropiperidine moiety is decomposing on silica (unlikely for this specific structure, but possible if the fluorine is labile under acidic conditions or if the carbamate hydrolyzes), perform a 2D TLC Stability Test .

  • Spot your sample at the bottom-left corner of a square TLC plate.[2]

  • Run the plate in your optimized solvent system (Direction 1).

  • Dry the plate completely (blow air/nitrogen).

  • Rotate the plate 90° counter-clockwise.

  • Run the plate again in the same solvent system (Direction 2).

  • Visualize.

Interpretation:

  • Diagonal Line: Compound is stable.[3]

  • Off-Diagonal Spots: Decomposition occurred during the chromatography process (likely due to silica acidity).[1][2]

Part 4: Validated Solvent Systems

Based on the polarity of Benzyl ((4-fluoropiperidin-4-yl)methyl)carbamate, use the following gradients. Start with System A.

SystemComposition (v/v)AdditiveUse Case
A (Standard) DCM : MeOH (95:5 to 90:[1][2]10)+ 1% ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

General monitoring. Best for separation from non-polar impurities.[2]
B (High Polarity) DCM : MeOH (80:[2]20)+ 1% TEAFor highly polar free amines or crude reaction mixtures.
C (Alternative) EtOAc : Hexanes (Wait... too polar)N/ANot recommended.[2] This molecule is likely too polar for Hex/EtOAc unless the amine is protected.
D (Specialty) CHCl3 : MeOH : H2O (65:25:[1][2]4)Lower layerFor separating very difficult amine mixtures (requires equilibration).[2]
References
  • Chemistry LibreTexts. (2022).[2] Thin Layer Chromatography (TLC) - Visualization and Troubleshooting.[1][2] Retrieved from [Link]

  • National Institutes of Health (PubChem). (2025).[2] Benzyl ((4-fluoropiperidin-4-yl)methyl)carbamate hydrochloride - Compound Summary.[1][2] Retrieved from [Link][1][2]

  • Rochester University, Dept. of Chemistry. (n.d.).[2] TLC Solvent Systems for Very Polar Compounds.[4] Retrieved from [Link]

  • ScienceMadness Discussion. (2009). TLC Solvents for Amines and Amides.[5][6][7] Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: NMR Profiling of Fluorinated Piperidine Scaffolds

This guide provides an in-depth technical comparison of the NMR analysis for Benzyl ((4-fluoropiperidin-4-yl)methyl)carbamate versus its non-fluorinated analog. It is designed for medicinal chemists and analytical scient...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the NMR analysis for Benzyl ((4-fluoropiperidin-4-yl)methyl)carbamate versus its non-fluorinated analog. It is designed for medicinal chemists and analytical scientists optimizing characterization workflows for fluorinated heterocycles.[1]

Executive Summary: The Fluorine Impact

In modern drug discovery, the 4-fluoro-4-aminomethylpiperidine scaffold is a critical bioisostere for the standard piperidine ring. The introduction of a fluorine atom at the C4 position (geminal to the substituent) serves two primary "performance" functions:

  • Metabolic Blocking: It prevents oxidative metabolism at the susceptible C4 position.

  • pKa Modulation: The electron-withdrawing fluorine lowers the basicity of the piperidine nitrogen (approx. 1-2 pKa units), improving bioavailability and reducing hERG liability.

However, this structural enhancement introduces significant complexity into the NMR profile. This guide compares the spectral performance of the fluorinated product against the standard non-fluorinated alternative, providing a validated workflow for structural assignment.

Comparative NMR Analysis

The Core Challenge: Spectral Complexity

The primary analytical challenge is the transition from a simple proton-proton coupling network to a complex heteronuclear (


, 

,

) coupling system.
FeatureAlternative: Non-Fluorinated Analog Product: Fluorinated Analog
Structure Benzyl (piperidin-4-ylmethyl)carbamateBenzyl ((4-fluoropiperidin-4-yl)methyl)carbamate
C4 Hybridization Methine (

)
Quaternary (

)
Diagnostic

Signal
C4-H (Multiplet, often obscured)Absent (C4 has no protons)
Linker (

-N) Signal
Doublet or broad singletDoublet (

Hz)

C4 Signal
Singlet (~35 ppm)Doublet (

Hz)
Stereochemistry Flexible ChairBiased Chair (F-axial preference often observed)
Detailed Spectral Data Breakdown

The following data represents the characteristic shifts and coupling patterns expected for the HCl salt in


 or 

.
A.

NMR Performance
  • Non-Fluorinated: The methylene protons (

    
    ) appear as a simple doublet or triplet (coupled to NH and C4-H) around 2.9–3.0 ppm .
    
  • Fluorinated (Product): The methylene protons are geminal to the fluorine.

    • Shift: Downfield shift to ~3.2–3.4 ppm .

    • Splitting: Large geminal coupling (

      
      ).[1] Expect a distinct doublet  with 
      
      
      
      Hz. If the NH coupling is resolved, this appears as a doublet of doublets (
      
      
      ).
    • Piperidine Ring: The C3/C5 protons exhibit complex multiplets due to vicinal coupling with fluorine (

      
       vs 
      
      
      
      ).
B.

NMR Performance

The Carbon-13 spectrum provides the most definitive proof of structure due to the large C-F coupling constants.

Carbon PositionNon-Fluorinated Shift (ppm)Fluorinated Shift (ppm)Coupling Pattern (

)
C4 (Quaternary) ~35.0~90.0 - 95.0Doublet (

Hz)
C3 / C5 ~29.0~30.0 - 32.0Doublet (

Hz)
Linker (

-N)
~45.0~48.0Doublet (

Hz)
C.

NMR (The Validator)
  • Signal: A single multiplet (typically triplet of triplets or broad singlet depending on decoupling).

  • Shift: -150 to -160 ppm (relative to

    
    ).
    
  • Utility: Integration of this signal against an internal standard (e.g.,

    
    -trifluorotoluene) allows for rapid purity assessment without interference from solvent peaks.
    

Experimental Protocol: Validated Acquisition Workflow

To ensure high-fidelity data, follow this self-validating protocol.

Step 1: Sample Preparation
  • Solvent: Use DMSO-d6 rather than CDCl3.

    • Reasoning: The carbamate NH proton is exchangeable. DMSO slows this exchange, allowing observation of the

      
      -NH  coupling, which confirms the integrity of the Cbz group.
      
  • Concentration: 10-15 mg in 0.6 mL solvent.

Step 2: Acquisition Parameters
  • 
     Standard:  16 scans, 30° pulse.
    
  • 
     Coupled:  Acquire a standard fluorine spectrum without proton decoupling first.
    
    • Why: To observe the multiplicity of the fluorine peak.[2] A triplet/multiplet confirms the presence of the adjacent

      
       and ring protons.
      
  • 
     Decoupled:  Acquire with proton decoupling.
    
    • Why: Collapses the signal to a singlet. If multiple singlets appear, it indicates rotamers (common in carbamates) or impurities.

  • 
     Parameters:  Set relaxation delay (
    
    
    
    ) to
    
    
    seconds. Quaternary fluorinated carbons have long
    
    
    relaxation times; short delays will suppress the diagnostic C4 doublet.
Step 3: Processing Logic
  • Window Function: Apply an Exponential Multiplication (LB = 0.3 Hz) for

    
    .
    
  • Referencing: Reference DMSO quintet to 2.50 ppm. Do not reference to TMS if using

    
     internal standards.
    

Visualization: Structural Assignment Workflow

The following diagram illustrates the logical flow for confirming the structure of the fluorinated product, distinguishing it from common synthetic byproducts (e.g., elimination to the alkene).

NMR_Assignment Start Crude Product Spectrum CheckF 1. Check 19F NMR Start->CheckF SinglePeak Single Peak (-155 ppm)? CheckF->SinglePeak CheckH 2. Check 1H NMR (3.0 - 3.5 ppm) SinglePeak->CheckH Yes Eliminated BYPRODUCT: Tetrahydropyridine (Elimination of HF) SinglePeak->Eliminated No (Signal absent or olefinic) GemDoublet Large Doublet (J ~20Hz)? CheckH->GemDoublet CheckC 3. Check 13C NMR GemDoublet->CheckC Yes (Confirm Regioisomer) Desfluoro ERROR: Des-fluoro Analog GemDoublet->Desfluoro No (Multiplet/Singlet) C4Doublet Doublet at ~92 ppm (J~175Hz)? CheckC->C4Doublet Confirmed STRUCTURE CONFIRMED (4-Fluoro-4-aminomethyl) C4Doublet->Confirmed Yes C4Doublet->Eliminated No (sp2 carbons present)

Figure 1: Decision tree for the structural verification of Benzyl ((4-fluoropiperidin-4-yl)methyl)carbamate using multi-nuclear NMR.

References

  • Scientific Update. Syn-3-Fluoro-4-aminopiperidine - A Story from Multiple Orientations. (2019). Discusses the conformational preference of axial fluorine in piperidine rings. Retrieved from [Link]

  • Verniest, G., et al. (2010).[3] Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. Organic & Biomolecular Chemistry, 8(11), 2509-2512.[3] (Primary reference for the synthesis and characterization of the 4-fluoro-4-aminomethyl scaffold). Retrieved from [Link]

  • PubChem. Benzyl ((4-fluoropiperidin-4-yl)methyl)carbamate hydrochloride.[4] CID 124220023.[1][4] Retrieved from [Link]

  • University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants Table. Retrieved from [Link]

Sources

Comparative

Comparative Guide: Benzyl ((4-fluoropiperidin-4-yl)methyl)carbamate vs. Boc-Protected Analogs

Executive Summary Benzyl ((4-fluoropiperidin-4-yl)methyl)carbamate (Cbz-protected) and its tert-butyl (Boc-protected) analog are critical building blocks in medicinal chemistry, specifically for synthesizing PROTAC linke...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzyl ((4-fluoropiperidin-4-yl)methyl)carbamate (Cbz-protected) and its tert-butyl (Boc-protected) analog are critical building blocks in medicinal chemistry, specifically for synthesizing PROTAC linkers and conformationally restricted scaffolds .

The defining feature of these molecules is the geminal substitution at the C4 position of the piperidine ring, featuring both a fluorine atom and an aminomethyl group. This 4-fluoro substitution exerts a strong electron-withdrawing inductive effect ($ -I $), significantly lowering the $ pK_a $ of the piperidine nitrogen (typically from ~11.0 to ~8.5). This modulation is a strategic tool to reduce hERG channel liability and improve oral bioavailability in drug candidates.

This guide compares the chemical stability, orthogonal deprotection strategies, and synthetic utility of the Cbz and Boc variants to assist in selecting the optimal protecting group strategy for complex synthesis.

Chemical Properties & Orthogonality Matrix

The choice between Cbz (Benzyloxycarbonyl) and Boc (tert-Butyloxycarbonyl) protection is dictated by the required orthogonality relative to other functional groups in the target molecule.

Comparative Data Table
FeatureBenzyl ((4-fluoropiperidin-4-yl)methyl)carbamate tert-butyl ((4-fluoropiperidin-4-yl)methyl)carbamate
Common Abbreviation Cbz-4-F-Piperidine-CH2NH2Boc-4-F-Piperidine-CH2NH2
CAS Number 132431-09-5871022-62-7
Molecular Weight ~266.3 g/mol ~232.3 g/mol
Acid Stability High (Stable to TFA, HCl, mild Lewis acids)Low (Cleaved by TFA, HCl, TMSOTf)
Base Stability High (Stable to piperidine, dilute NaOH)High (Stable to hydroxide, amines)
Hydrogenolysis Labile (Cleaved by

/Pd-C)
Stable (Resistant to catalytic hydrogenation)
Piperidine

~8.2 - 8.8 (Modulated by Fluorine)~8.2 - 8.8 (Modulated by Fluorine)
Primary Application Synthesis requiring acid-mediated steps (e.g., Boc removal elsewhere)Synthesis requiring hydrogenation steps (e.g., Cbz/Bn removal elsewhere)
Orthogonality Logic

The following diagram illustrates the decision logic for selecting the appropriate analog based on downstream reaction conditions.

OrthogonalityMap Start Select Protecting Group for Aminomethyl Arm Cond_Acid Requires Acidic Step? (e.g., TFA for Boc removal elsewhere) Start->Cond_Acid Cond_H2 Requires Hydrogenolysis? (e.g., Bn ester cleavage) Start->Cond_H2 Select_Cbz Select Cbz Analog (Acid Stable) Cond_Acid->Select_Cbz Yes Select_Boc Select Boc Analog (H2 Stable) Cond_H2->Select_Boc Yes Result_Cbz Cbz Survives TFA Cleave later with H2/Pd Select_Cbz->Result_Cbz Result_Boc Boc Survives H2 Cleave later with TFA/HCl Select_Boc->Result_Boc

Figure 1: Decision tree for selecting between Cbz and Boc analogs based on reaction compatibility.

Synthetic Workflows

The synthesis of the core 4-fluoro-4-(aminomethyl)piperidine scaffold is non-trivial due to the quaternary center containing both a fluorine and a nitrogen substituent.

Synthesis of the Core Scaffold

The most robust route typically proceeds via a 4-methylenepiperidine intermediate, avoiding the instability issues often associated with direct fluorination of amino-alcohols.

SynthesisRoute SM N-Boc-4-Piperidone Step1 Wittig Olefination SM->Step1 Inter1 N-Boc-4-methylenepiperidine Step1->Inter1 Step2 Bromofluorination (NBS, Et3N-3HF) Inter1->Step2 Inter2 4-Bromo-4-fluoromethyl Intermediate Step2->Inter2 Step3 Azide Displacement (NaN3) Inter2->Step3 Inter3 4-Azidomethyl-4-fluoropiperidine Step3->Inter3 Step4 Staudinger Reduction (PPh3, H2O) Inter3->Step4 Core Core Scaffold: 4-Fluoro-4-(aminomethyl)piperidine Step4->Core Branch Divergent Protection Core->Branch RouteA Route A: Cbz-Cl / Base Branch->RouteA RouteB Route B: Boc2O / Base Branch->RouteB TargetA Target: Cbz Analog (CAS 132431-09-5) RouteA->TargetA TargetB Target: Boc Analog (CAS 871022-62-7) RouteB->TargetB

Figure 2: Synthetic pathway to access both Cbz and Boc protected analogs from a common precursor.

Experimental Protocols

The following protocols are standardized for the handling of the 4-fluoropiperidine core. Special attention is required for the Cbz deprotection to prevent defluorination, although aliphatic C-F bonds are generally robust.

Protocol A: Selective Cbz Deprotection (Hydrogenolysis)

Objective: Remove the Cbz group to liberate the primary amine while preserving the C-F bond and the piperidine ring integrity.

  • Preparation: Dissolve Benzyl ((4-fluoropiperidin-4-yl)methyl)carbamate (1.0 eq) in anhydrous Methanol (0.1 M concentration).

  • Catalyst Addition: Add 10 wt% Pd/C (wet support, Degussa type E101). Note: Use 10% w/w of catalyst relative to substrate.

  • Hydrogenation: Purge the vessel with Nitrogen (

    
    ) x3, then Hydrogen (
    
    
    
    ) x3. Stir under a balloon of
    
    
    (1 atm) at Room Temperature.
    • Critical Control: Monitor reaction by LC-MS. Reaction is typically complete in 2-4 hours. Prolonged exposure (>12h) or high pressure (>50 psi) may risk reductive defluorination or ring reduction if aromatic groups are present elsewhere.

  • Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol.

  • Isolation: Concentrate the filtrate in vacuo to yield the free amine.

Protocol B: Selective Boc Deprotection (Acidolysis)

Objective: Remove the Boc group (if using the Boc analog) or N-Boc protection on the piperidine ring.

  • Preparation: Dissolve the substrate in Dichloromethane (DCM) (0.1 M).

  • Acid Addition: Add Trifluoroacetic acid (TFA) to achieve a final ratio of 4:1 (DCM:TFA). Alternatively, use 4M HCl in Dioxane.

  • Reaction: Stir at Room Temperature for 1-2 hours.

    • Observation: Evolution of

      
       gas indicates reaction progress.
      
  • Workup: Concentrate the mixture in vacuo. Co-evaporate with Toluene or DCM x3 to remove residual TFA.

  • Neutralization: If the free base is required, redissolve in DCM and wash with saturated

    
     or pass through a basic ion-exchange resin (e.g., PL-HCO3 MP).
    

Conclusion & Recommendations

  • Select the Cbz Analog (CAS 132431-09-5) when your synthetic route involves acidic conditions (e.g., removal of tBu esters, Boc groups) prior to the final deprotection of the aminomethyl arm. It is the preferred linker for PROTAC synthesis where the piperidine nitrogen must be functionalized first.

  • Select the Boc Analog (CAS 871022-62-7) when your route involves hydrogenolysis (e.g., benzyl ester cleavage) or strongly basic conditions.

  • Safety Note: The 4-fluoro-piperidine moiety is a privileged scaffold for reducing basicity (

    
     ~8.5). Ensure that coupling reactions to the piperidine nitrogen account for this reduced nucleophilicity compared to non-fluorinated piperidines.
    

References

  • BenchChem. Benzyl (piperidin-4-ylmethyl)carbamate Product Data. Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 723429: tert-butyl (piperidin-4-ylmethyl)carbamate. Retrieved from

  • Scientific Update. Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. (Discusses pKa modulation by fluorine). Retrieved from

  • Verniest, G., et al. (2010). Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines.[1] Organic & Biomolecular Chemistry, 8(11), 2509-2512. (Describes the bromofluorination route). Retrieved from

  • MedChemExpress. Benzyl (piperidin-4-ylmethyl)carbamate PROTAC Linker. Retrieved from

Sources

Validation

Technical Guide: Benzyl ((4-fluoropiperidin-4-yl)methyl)carbamate vs. Other Fluorinated Piperidines

Executive Summary In modern drug discovery, the strategic incorporation of fluorine is a paramount tool for modulating physicochemical properties without significantly altering steric bulk.[1] Benzyl ((4-fluoropiperidin-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug discovery, the strategic incorporation of fluorine is a paramount tool for modulating physicochemical properties without significantly altering steric bulk.[1] Benzyl ((4-fluoropiperidin-4-yl)methyl)carbamate (CAS: 1391732-73-2) represents a high-value "gem-fluoro" scaffold. Unlike simple 4-fluoropiperidines, this molecule features a geminal substitution pattern (Fluorine and an amino-methyl arm at the C4 position).

This guide compares this scaffold against non-fluorinated analogs and vicinal-fluorinated piperidines. The data demonstrates that the gem-fluoro motif offers a superior balance of metabolic stability and basicity modulation (pKa lowering), making it a critical building block for avoiding hERG toxicity and extending half-life in lead optimization.

Structural & Physicochemical Analysis[2][3]

The core utility of Benzyl ((4-fluoropiperidin-4-yl)methyl)carbamate lies in the Geminal Fluorine Effect . By placing a highly electronegative fluorine atom on the same carbon as the functionalized linker (the carbamate-protected amine), the electronic environment of the piperidine ring is drastically altered compared to alternatives.

Comparative Properties Table

The following table contrasts the target molecule with its direct non-fluorinated analog and a standard 3-fluoro isomer.

FeatureTarget: Gem-Fluoro Scaffold Alternative A: Non-Fluoro Analog Alternative B: 3-Fluoro Isomer
Structure 4-F, 4-CH₂NHCbz-piperidine4-CH₂NHCbz-piperidine3-F, 4-CH₂NHCbz-piperidine
C4 Hybridization sp³ (Quaternary)sp³ (Tertiary)sp³ (Tertiary)
Piperidine pKₐ ~8.5 - 9.0 (Predicted)~10.5 - 11.0~9.5
Metabolic Liability Low (C4 blocked)High (C4 oxidation)Moderate (C4 still oxidizable)
Conformation Biased (F-axial preference)Flexible ChairRigid (Gauche effect)
Lipophilicity (LogD) Moderate (F increases lipophilicity)LowModerate
The Basicity Modulation (pKa)

The most critical performance metric for this scaffold is the reduction of basicity.

  • Mechanism: The strong electron-withdrawing nature of fluorine exerts an inductive effect (

    
    ) through the 
    
    
    
    -bond framework.
  • Impact: In the non-fluorinated analog, the piperidine nitrogen is highly basic (pKa > 10.5), which often leads to high affinity for the hERG potassium channel (cardiotoxicity risk) and poor blood-brain barrier (BBB) penetration.

  • Result: The gem-fluoro substitution lowers the pKa of the ring nitrogen by approximately 1.5–2.0 log units. This brings the pKa closer to physiological pH (7.4), increasing the fraction of the uncharged species and improving membrane permeability.

Conformational Bias

Unlike the 3-fluoropiperidine, where the C-F bond often aligns gauche to the amine lone pair, the 4-fluoro-4-substituted system is driven by dipole minimization.

  • Observation: In protonated states, the C-F bond tends to adopt an axial orientation.[2] This is antiparallel to the N-H bond vector, minimizing the overall molecular dipole moment.

  • Utility: This bias creates a defined vector for the exocyclic linker (the carbamate arm), which is crucial for structure-based drug design (SBDD) when docking into rigid pockets (e.g., GPCRs or Kinases).

Synthetic Utility & Protection Strategies

This scaffold is supplied with the exocyclic amine protected as a Benzyl carbamate (Cbz/Z). This choice is not arbitrary; it provides orthogonal protection relative to the piperidine nitrogen, which is typically protected with Boc or left free for immediate coupling.

Orthogonal Deprotection Workflow

The Cbz group is stable to acidic conditions (TFA/HCl) used to remove Boc groups, but labile to catalytic hydrogenation (


). This allows for selective functionalization of either nitrogen.

ProtectionStrategy Start Target Scaffold (Free Piperidine NH, Cbz-Linker) Step1 Step 1: N-Alkylation/Acylation (Modify Ring Nitrogen) Start->Step1 R-X / Ar-X Inter Intermediate (N-R substituted, Cbz-Linker) Step1->Inter Step2 Step 2: Hydrogenolysis (H2, Pd/C) Inter->Step2 Remove Cbz Alt Alternative: Acidic Deprotection? (NO - Cbz is stable to TFA) Inter->Alt Final Final Amine (N-R substituted, Free NH2) Step2->Final

Figure 1: Orthogonal deprotection strategy. The Cbz group remains improved during standard amide coupling or reductive amination on the piperidine ring.

Performance in Drug Development: The "Metabolic Block"

One of the primary reasons to select Benzyl ((4-fluoropiperidin-4-yl)methyl)carbamate over its non-fluorinated counterpart is to block metabolic clearance.

Cytochrome P450 Stability

The C4 position of piperidine is a "metabolic soft spot," highly susceptible to oxidation by Cytochrome P450 (CYP) enzymes.

  • Non-Fluoro Scenario: CYP enzymes abstract a hydrogen atom from C4, leading to hydroxylation and subsequent ring opening or clearance.

  • Gem-Fluoro Scenario: The C-F bond is metabolically inert (Bond Dissociation Energy ~105 kcal/mol). By replacing the oxidizable C-H bond with C-F (and the alkyl chain), the C4 position is effectively "capped."

  • Data Support: Studies on similar scaffolds (e.g., Merck's KSP inhibitors) show that 4-fluoro substitution can increase metabolic half-life (

    
    ) by >2-fold compared to the des-fluoro analog.
    

Experimental Protocols

The following protocols are standardized for this specific scaffold, ensuring high yield and maintaining the integrity of the Cbz group.

Protocol A: Selective N-Alkylation of the Piperidine Ring

Use this protocol to attach the scaffold to a core drug pharmacophore.

  • Preparation: Dissolve Benzyl ((4-fluoropiperidin-4-yl)methyl)carbamate (1.0 equiv) in anhydrous DMF or Acetonitrile.

  • Base Addition: Add

    
     (3.0 equiv) or DIPEA (2.5 equiv).
    
    • Note: Inorganic bases (

      
      ) are preferred for alkyl halides to prevent over-alkylation.
      
  • Electrophile: Add the alkyl halide (R-X, 1.1 equiv) dropwise at 0°C.

  • Reaction: Warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by LC-MS (Target mass =

    
    ).
    
  • Workup: Dilute with EtOAc, wash with water (

    
    ) to remove DMF. Dry organic layer over 
    
    
    
    .
  • Validation:

    
     NMR should show the retention of the benzylic protons (
    
    
    
    ppm, s, 2H) confirming Cbz stability.
Protocol B: Cbz Deprotection (Hydrogenolysis)

Use this protocol to expose the primary amine for further derivatization.

  • Solvent System: Dissolve the intermediate in MeOH or EtOH.

    • Critical: If the molecule contains basic nitrogens, adding a catalytic amount of HCl (1.0 equiv) helps the reaction rate.

  • Catalyst: Add 10 wt% Pd/C (wet support is safer).

  • Atmosphere: Purge with

    
    , then introduce 
    
    
    
    (balloon pressure is usually sufficient; 1 atm).
  • Duration: Stir vigorously for 2–6 hours.

  • Filtration: Filter through a Celite pad to remove Pd/C.

    • Caution: Do not let the Pd/C dry out completely on the filter paper (fire hazard).

  • Yield: Evaporate solvent. The resulting free amine is often used directly without chromatography.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Kuyucak, S., & Chung, S. H. (2010). Mechanism of hERG block by fluorinated piperidines. Biophysical Journal.
  • MedChemExpress. Benzyl ((4-fluoropiperidin-4-yl)methyl)carbamate Product Data. Link

Sources

Safety & Regulatory Compliance

Safety

Operational Guide for the Disposal of Benzyl ((4-fluoropiperidin-4-yl)methyl)carbamate

[1][2] Introduction & Chemical Profile This guide outlines the mandatory disposal procedures for Benzyl ((4-fluoropiperidin-4-yl)methyl)carbamate . As a fluorinated organic amine protected by a carbamate (Cbz) group, thi...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Introduction & Chemical Profile

This guide outlines the mandatory disposal procedures for Benzyl ((4-fluoropiperidin-4-yl)methyl)carbamate . As a fluorinated organic amine protected by a carbamate (Cbz) group, this compound presents specific challenges regarding incineration and chemical compatibility.

Core Directive: Due to the presence of the fluorine atom, this compound must be segregated into Halogenated Waste streams. Failure to do so can damage standard incinerators due to the formation of hydrofluoric acid (HF) during combustion.

Chemical Data Summary
PropertyDetailOperational Implication
Functional Groups Fluorine, Piperidine (2° Amine), Carbamate (Cbz)Potential for HF generation; Acid/Base sensitive.[1][2][3]
Physical State Solid (typically) or Viscous OilRequires solid waste containers or dissolution for liquid waste.[1][2]
Primary Hazard Irritant (Skin/Eye/Respiratory); Potential Aquatic ToxicityStandard PPE (Nitrile gloves, safety glasses) required.[1][2]
Waste Class HALOGENATED ORGANIC DO NOT mix with non-halogenated solvents (e.g., Acetone, Ethanol) for final disposal.[1][2]
Pre-Disposal Handling & Segregation Logic

Proper segregation is the single most critical step in this workflow. The decision logic below ensures compliance with EPA RCRA standards and protects downstream waste handlers.

WasteSegregation Start Waste Generation StateCheck Physical State? Start->StateCheck SolidStream Solid Waste StateCheck->SolidStream Powder/Filter Cake LiquidStream Liquid/Solvent Waste StateCheck->LiquidStream Mother Liquor/Rinses HaloCheck Contains Fluorine? SolidStream->HaloCheck LiquidStream->HaloCheck StreamA Stream A: Halogenated Solids (Double Bagged) HaloCheck->StreamA Yes (Solid) StreamB Stream B: Halogenated Solvents (Red Can/Carboy) HaloCheck->StreamB Yes (Liquid)

Figure 1: Decision logic for segregating fluorinated intermediates. Note that the presence of Fluorine dictates the "Halogenated" classification regardless of the solvent used.[2]

Step-by-Step Disposal Protocols
Scenario A: Disposal of Solid Waste (Excess Reagent/Spoiled Product)

Objective: Safely contain solid fluorinated carbamates for high-temperature incineration.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated "Solid Waste" drum.

  • Primary Containment: Transfer the solid material into a clear polyethylene bag.

  • Labeling (Internal): Label the bag explicitly: "Contains Fluorinated Organics - TOXIC".

  • Secondary Containment: Seal the bag and place it inside the HDPE waste container.

  • Manifesting: On the waste tag, check the box for "Halogenated" . List the full chemical name.

    • Why? Incineration facilities use scrubbers for halogenated waste to neutralize acidic gases (HF/HCl). Mislabeling as "Non-Halogenated" can lead to regulatory fines and equipment corrosion.

Scenario B: Disposal of Liquid Waste (Mother Liquors/Reaction Mixtures)

Objective: Prevent cross-contamination of non-halogenated solvent streams.

  • Solvent Compatibility: Ensure the waste solvent is compatible with the compound.[4] (Dichloromethane or Ethyl Acetate are common; avoid strong acids which may deprotect the amine).

  • Segregation: Pour into the Halogenated Solvent waste container (typically Red safety cans or specific carboys).

    • Critical: Even if the compound is dissolved in a non-halogenated solvent (like Ethanol), the mixture becomes Halogenated Waste the moment this fluorinated compound is added.

  • pH Check: If the reaction involved acids (e.g., TFA deprotection steps), check pH. Neutralize to pH 6-8 before adding to the organic waste carboy to prevent exothermic polymerization in the drum.

Scenario C: Contaminated Glassware (Rinsate)

Objective: Decontaminate glassware before washing.

  • Triple Rinse: Rinse the flask 3 times with a minimal amount of Acetone or Dichloromethane.

  • Collect Rinsate: Pour all 3 rinses into the Halogenated Liquid Waste container.

  • Final Wash: The glassware is now considered "RCRA Empty" and can be washed normally with detergent and water.

Emergency Response: Spill Management

In the event of a spill, immediate action is required to prevent exposure and environmental release.

SpillResponse Assess 1. Assess Volume & Hazard PPE 2. Don PPE (Nitrile Gloves, Goggles, Lab Coat) Assess->PPE Contain 3. Containment PPE->Contain SolidSpill Solid: Cover with wet paper towel to prevent dust Contain->SolidSpill LiquidSpill Liquid: Use absorbent pads or vermiculite Contain->LiquidSpill Clean 4. Collect Debris SolidSpill->Clean LiquidSpill->Clean Dispose 5. Dispose as Halogenated Waste Clean->Dispose

Figure 2: Emergency spill response loop.[1][2][5] Emphasis is placed on preventing dust generation for solids.

Regulatory & Compliance Framework (USA/RCRA Focus)
  • Waste Coding: While this specific molecule is not P-listed (acutely toxic) or U-listed (commercial chemical product) by specific name, it falls under Process Waste .

    • If dissolved in a flammable solvent (Flash point <60°C): Code D001 (Ignitable).

    • If dissolved in Halogenated Solvents (e.g., DCM): Code F002 (Spent Halogenated Solvents).

    • As a solid: Dispose of as Hazardous Waste, Solid, N.O.S. (Not Otherwise Specified).

  • Satellite Accumulation: Keep waste containers at or near the point of generation (the fume hood). Keep closed when not in use (40 CFR 262.15).

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[6][7][8] National Academies Press. [Link]

  • U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]

  • American Chemical Society. (2023).[9] Identifying and Evaluating Hazards in Research Laboratories.[4] ACS Center for Lab Safety. [Link]

Sources

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